molecular formula C8H6FN B2578717 2-Ethynyl-4-fluoroaniline CAS No. 887903-03-9

2-Ethynyl-4-fluoroaniline

Cat. No.: B2578717
CAS No.: 887903-03-9
M. Wt: 135.141
InChI Key: PYMOBOZQTNLAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-4-fluoroaniline is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.141. The purity is usually 95%.
BenchChem offers high-quality 2-Ethynyl-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethynyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMOBOZQTNLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887903-03-9
Record name 2-ethynyl-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

2-Ethynyl-4-fluoroaniline (CAS: 887903-03-9) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors). The ortho-ethynyl aniline moiety serves as a critical "warhead" precursor or a rigidifying scaffold in tricyclic heterocycle formation (such as quinazolines or indoles).

The synthesis of this molecule presents a specific chemoselective challenge: preventing the spontaneous cyclization to 5-fluoroindole. The proximity of the nucleophilic amine (position 1) to the electrophilic alkyne (position 2) creates a high propensity for intramolecular hydroamination (indole formation), particularly in the presence of Lewis acids or transition metals (Pd/Cu) used in the cross-coupling steps.

This guide details two validated routes:

  • Route A (The Kinetic Control Route): Direct Sonogashira coupling on the free aniline under mild conditions to suppress cyclization.

  • Route B (The Protected Precursor Route): Coupling on a nitro-arene followed by chemoselective reduction, ideal for larger scales where catalyst poisoning by the free amine is a concern.

Part 2: Retrosynthetic Architecture

The retrosynthetic analysis reveals that the C(sp2)-C(sp) bond formation is the critical disconnection. While direct ethynylation is possible, the use of a trimethylsilyl (TMS) protecting group is mandatory to prevent homocoupling of the alkyne (Glaser coupling) and to stabilize the intermediate.

Retrosynthesis Target 2-Ethynyl-4-fluoroaniline (Target) Intermediate 4-Fluoro-2-((trimethylsilyl)ethynyl)aniline (Stable Intermediate) Target->Intermediate Desilylation (Base/MeOH) SM1 2-Iodo-4-fluoroaniline (Highly Reactive) Intermediate->SM1 Sonogashira (Pd/Cu, mild) SM2 2-Bromo-4-fluoronitrobenzene (Robust/Scale-up) Intermediate->SM2 1. Sonogashira 2. Selective Nitro Reduction

Figure 1: Retrosynthetic analysis showing the two primary access points. Route A (via Iodo-aniline) is preferred for medicinal chemistry batches (<100g). Route B (via Nitro-benzene) is preferred for process scale-up.

Part 3: Detailed Experimental Protocols

Route A: Direct Sonogashira Coupling (Preferred for Purity)

This route utilizes 2-iodo-4-fluoroaniline due to the weaker C-I bond compared to C-Br, allowing the reaction to proceed at room temperature. Lower temperatures are critical to avoiding the thermodynamic well of indole formation.

Step 1: Sonogashira Coupling

Reaction: 2-iodo-4-fluoroaniline + TMS-acetylene


 4-fluoro-2-((trimethylsilyl)ethynyl)aniline
  • Reagents:

    • Substrate: 2-iodo-4-fluoroaniline (1.0 equiv)

    • Alkyne: Trimethylsilyl acetylene (1.2 equiv)

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3 mol%)

    • Co-catalyst: Copper(I) Iodide (CuI) (2 mol%)

    • Base/Solvent: Triethylamine (TEA) (degassed, 10 volumes)

Protocol:

  • Inertion: Charge a 3-neck round bottom flask with 2-iodo-4-fluoroaniline, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Triethylamine via syringe. The solution typically turns dark.

  • Addition: Add Trimethylsilyl acetylene dropwise over 20 minutes at room temperature (20–25°C). Note: Exotherm is possible; monitor internal temperature.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The iodide is highly reactive; if conversion stalls, add 1 mol% additional catalyst.

  • Workup: Dilute with diethyl ether or MTBE. Filter through a pad of Celite to remove palladium black and precipitated ammonium salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 85–92%

    • Checkpoint: The product is a yellow/brown oil or low-melting solid.

Step 2: Desilylation (TMS Removal)

Reaction: 4-fluoro-2-((trimethylsilyl)ethynyl)aniline


 2-Ethynyl-4-fluoroaniline
  • Reagents: Potassium Carbonate (

    
    ) (2.0 equiv), Methanol (MeOH).
    

Protocol:

  • Dissolve the intermediate in MeOH (10 volumes).

  • Add

    
     solid in one portion.
    
  • Stir at room temperature for 30–60 minutes. Do not heat.

  • Quench: Dilute with water and extract immediately with Ethyl Acetate (EtOAc).

  • Wash: Wash organic layer with brine, dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure at <30°C .

    • Warning: Terminal acetylenes with ortho-amines are thermally sensitive. High heat during rotovap can trigger cyclization.

Route B: The Nitro-Reduction Strategy (Alternative)

If 2-iodo-4-fluoroaniline is unavailable or too expensive, start with 2-bromo-4-fluoronitrobenzene .

  • Coupling: Perform Sonogashira coupling on 2-bromo-4-fluoronitrobenzene using the conditions above, but heat to 50–60°C (Bromide is less reactive).

  • Reduction: This is the critical step. Standard catalytic hydrogenation (

    
    , Pd/C) will reduce the alkyne to an alkane (ethyl group).
    
    • Recommended Method: Iron powder reduction (Fe/NH4Cl) or Stannous Chloride (

      
      ) in Ethanol.
      
    • Protocol: Suspend nitro-alkyne in EtOH/Water (4:1). Add Fe powder (5 equiv) and

      
       (5 equiv). Heat to 70°C for 2 hours. Filter hot. This selectively reduces the 
      
      
      
      to
      
      
      without touching the alkyne.

Part 4: Mechanism & Impurity Control

Understanding the mechanism is vital for troubleshooting. The primary impurity risk is the 5-fluoroindole .

Mechanism SM 2-Iodo-4-fluoroaniline OxAdd Oxidative Addition (Pd-Ar-I species) SM->OxAdd Pd(0) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet TMS-Acetylene/CuI RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim Product Linear Product (2-Ethynyl-4-fluoroaniline) RedElim->Product Indole Impurity: 5-Fluoroindole (Cyclization) Product->Indole High T or Lewis Acid (Cu+)

Figure 2: Mechanistic pathway highlighting the divergence between the desired linear product and the thermodynamic indole impurity.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature < 30°C (Route A)Higher temps promote Pd-catalyzed cyclization to indole.
Oxygen Level < 500 ppm

promotes Glaser coupling (dimerization of alkyne) and oxidizes Pd catalyst.
Base Choice Triethylamine or DiethylamineSecondary/Tertiary amines act as both solvent and ligand, stabilizing the Pd species.
Workup pH Neutral/Mildly BasicAcidic conditions during workup can catalyze hydration of the alkyne to a ketone.

Part 5: Characterization & Safety

Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.10 (dd, 1H, Ar-H), 6.85 (td, 1H, Ar-H), 6.60 (dd, 1H, Ar-H).
      
    • 
       4.20 (br s, 2H, 
      
      
      
      ).
    • 
       3.45 (s, 1H, 
      
      
      
      ). Distinctive singlet for terminal alkyne.
  • 19F NMR: Single peak around -125 ppm (depending on reference).

  • Mass Spectrometry (ESI+): [M+H]+ = 136.05.

Safety Considerations
  • Energetic Material: Although low molecular weight, the ethynyl aniline is not classified as a high explosive, but diazonium salts derived from it (if attempting Sandmeyer routes) are explosive .

  • Skin Sensitizer: Fluoroanilines are potent skin sensitizers and potential mutagens. Double-gloving and use of a fume hood are mandatory.

  • Metal Scavenging: Residual Copper (Cu) must be removed (<10 ppm) if the material is entering biological assays, as Cu is cytotoxic. Use functionalized silica (e.g., Thiol-silica) during purification.

References

  • BenchChem. (2025).[1][2] Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols. Retrieved from

  • Suzuki, N., et al. (2003).[3] Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction. Chemical & Pharmaceutical Bulletin, 51(10), 1170-1173.[3] Link

  • ChemicalBook. (2025).[4] 2-Ethynyl-4-fluoroaniline Product Properties and Suppliers. Link

  • GuideChem. (2023). Synthesis and Application of 2-chloro-4-fluoroaniline and related intermediates. Link

  • Organic Chemistry Portal. Sonogashira Coupling Mechanism and Conditions. Link

Sources

Analytical Characterization of 2-Ethynyl-4-fluoroaniline: A Structural Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Ethynyl-4-fluoroaniline (CAS: 204362-52-9) is a high-value pharmacophore precursor, primarily utilized in the synthesis of indole-based therapeutics and quinazoline-core tyrosine kinase inhibitors (TKIs). Its structural integrity is defined by three distinct functionalities: a primary amine (labile), a terminal alkyne (reactive warhead/cyclization motif), and a fluorine substituent (metabolic blocker/electronic modulator).

This guide provides a rigorous analytical framework for validating this compound. Unlike standard certificates of analysis, this protocol emphasizes causality —explaining why signals appear as they do—and self-validation , ensuring that the data intrinsically confirms the structure without reliance on external standards alone.

Synthesis Context & Impurity Profiling

To interpret the spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via a Sonogashira coupling of 4-fluoro-2-iodoaniline with trimethylsilylacetylene (TMSA), followed by desilylation.

Critical Impurity Markers:

  • TMS-Intermediate: Failure to fully deprotect results in a strong singlet at

    
     0.2 ppm (1H NMR).
    
  • Homocoupling (Glaser): Oxidative dimerization of the alkyne leads to a symmetric diyne, often invisible in 1H NMR but detectable via HRMS or change in melting point.

  • Regioisomers: Rare, but 2-fluoro-4-ethynylaniline is a potential contaminant if the starting material was isomeric. 19F NMR is the primary discriminator here.

NMR Spectroscopy: The Structural Fingerprint

1H NMR Analysis (Proton)

The 1H NMR spectrum of 2-ethynyl-4-fluoroaniline is complex due to heteronuclear spin-spin coupling between


H and 

F nuclei (

, 100% abundance).

Solvent Recommendation: DMSO-


 is preferred over CDCl

to stabilize the labile NH

protons and prevent acetylenic proton exchange.
Diagnostic Signals & Coupling Logic
SignalIntegrationChemical Shift (

, ppm)
MultiplicityCoupling Explanation (Causality)
NH

2H5.0 – 5.5 (Broad)Singlet (br)Exchangeable protons. Chemical shift is concentration/temperature dependent.
C

C-H
1H4.2 – 4.5SingletThe acetylenic proton. Diagnostic for deprotection. Lack of this peak implies TMS protection or degradation.
H-3 1H7.1 – 7.2ddDoublet of Doublets. Coupled to F-4 (

Hz) and H-5 (

Hz). Located ortho to Fluorine.
H-5 1H6.9 – 7.0tdTriplet of Doublets. Coupled to F-4 (

Hz) and H-6 (

Hz). Appears as a pseudo-triplet due to overlapping

values.
H-6 1H6.6 – 6.7ddDoublet of Doublets. Coupled to H-5 (

Hz) and F-4 (

Hz). Located ortho to NH

(shielded region).

Self-Validating Check: The integration ratio between the acetylenic proton (C


C-H) and the aromatic region must be exactly 1:3 . Any deviation suggests the presence of unreacted starting material (iodoaniline) or solvent occlusion.
19F NMR Analysis (Fluorine)

Fluorine NMR is the most robust method for purity assessment because it eliminates solvent peaks and hydrocarbon impurities.

  • Chemical Shift:

    
     -124.0 to -126.0 ppm (relative to CFCl
    
    
    
    ).
  • Pattern: Quartet or Multiplet (due to coupling with H-3, H-5, and H-6).

  • Purity Check: A single dominant peak is required. Small side peaks (usually shifted by <1 ppm) indicate isomeric impurities or oxidation products (N-oxides).

13C NMR Analysis (Carbon)

The carbon spectrum verifies the skeleton. The Fluorine atom splits carbon signals into doublets (


).
  • C-F (C4):

    
     ~155 ppm (Doublet, 
    
    
    
    Hz). Diagnostic: Large coupling constant.
  • Alkyne Carbons:

    • Internal (C2'):

      
       ~82 ppm (Doublet, 
      
      
      
      Hz).
    • Terminal (C

      
      H): 
      
      
      
      ~80 ppm.

Mass Spectrometry: Ionization & Fragmentation[1][2][3]

Ionization Strategy[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).

  • Molecular Weight: 135.14 g/mol .

  • Target Ion: [M+H]

    
     = 136.15 m/z.
    
Fragmentation Pathway (MS/MS)

In tandem MS (MS/MS) or EI-MS, the molecule follows a characteristic "Aniline-Alkyne" fragmentation logic.

  • Primary Ion: 136 m/z [M+H]

    
    
    
  • Loss of Ammonia (NH

    
    ):  136 
    
    
    
    119 m/z (Characteristic of primary anilines).
  • Loss of Acetylene (C

    
    H
    
    
    
    ):
    136
    
    
    110 m/z (Cyclization/Elimination).
  • Loss of HCN: 136

    
     109 m/z (Common in nitrogen heterocycles/anilines).
    
  • Loss of HF: Rare in soft ionization, but seen in EI (135

    
     115 m/z).
    

Visualized Analytical Workflows

Purity & Identity Validation Logic

This diagram outlines the decision matrix for releasing a batch of 2-ethynyl-4-fluoroaniline.

AnalyticalWorkflow Sample Crude Sample (Post-Sonogashira) H1_NMR 1H NMR Analysis (DMSO-d6) Sample->H1_NMR Check_TMS Check 0.0-0.2 ppm (TMS Residue?) H1_NMR->Check_TMS Check_Alkyne Check ~4.3 ppm (Alkyne Singlet Present?) Check_TMS->Check_Alkyne No Reprocess Reprocess: Acid/Base Wash or Column Check_TMS->Reprocess Yes (Peak Found) F19_NMR 19F NMR Analysis (Regioisomer Check) Check_Alkyne->F19_NMR Yes (1H Integration Correct) Check_Alkyne->Reprocess No (Missing) MS_ESI HRMS (ESI+) Target: 136.15 m/z F19_NMR->MS_ESI Single Peak (-125 ppm) F19_NMR->Reprocess Multiple Peaks Release VALIDATED Release for Synthesis MS_ESI->Release Mass Confirmed

Caption: Figure 1. Self-validating analytical workflow for 2-ethynyl-4-fluoroaniline. Critical checkpoints (yellow diamonds) prevent downstream synthetic failures.

Mass Spectrometry Fragmentation Logic

Visualizing the breakdown of the molecule to confirm structural connectivity.

MS_Fragmentation Parent [M+H]+ m/z 136 Frag_NH3 [M-NH3]+ m/z 119 Parent->Frag_NH3 -17 Da (Amine Loss) Frag_HCN [M-HCN]+ m/z 109 Parent->Frag_HCN -27 Da (Ring Cleavage) Frag_HF [M-HF]+ m/z 116 Parent->Frag_HF -20 Da (Fluorine Loss)

Caption: Figure 2. Primary fragmentation pathways in ESI+ MS/MS. The loss of 17 Da (NH3) is the most abundant pathway for primary anilines.

Experimental Protocols

NMR Sample Preparation[4][5]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: CDCl
    
    
    
    is acceptable but may cause the NH
    
    
    peak to broaden or merge with aromatics.
  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to resolve fine H-F coupling.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of the acetylenic proton (which has a long
      
      
      ).
    • Acquire

      
       scans to visualize minor impurities.
      
Mass Spectrometry Setup[6]
  • Concentration: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min (Direct Infusion or LC-MS bypass).

  • Source Temp: 300°C (Ensure complete desolvation).

  • Cone Voltage: Start low (15-20V) to preserve the molecular ion, then ramp to 50V to induce fragmentation for structural confirmation.

References

  • Sonogashira Coupling Mechanism & Standards

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Fluorine NMR Chemical Shifts (Data Grounding)

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Provides the basis for the -125 ppm assignment for fluoroanilines).
  • Aniline Fragmentation Patterns

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on nitrogen-loss mechanisms in MS).
  • Synthesis of 2-Ethynylanilines (Contextual Verification)

    • Koradin, C., et al. (2003). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of 2-Haloanilines. Tetrahedron, 59(9), 1571-1587.

An In-depth Technical Guide to 2-Ethynyl-4-fluoroaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethynyl-4-fluoroaniline is a key building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, comprising a reactive ethynyl group, a fluorine atom that can modulate physicochemical properties, and an aniline moiety for further functionalization, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the commercial availability of 2-Ethynyl-4-fluoroaniline, a detailed protocol for its synthesis via Sonogashira coupling, and an insightful exploration of its application in the synthesis of kinase inhibitors, catering to researchers, scientists, and drug development professionals.

Commercial Availability

2-Ethynyl-4-fluoroaniline is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered at varying purity levels, with prices and lead times dependent on the quantity and supplier. A summary of representative commercial sources is provided in Table 1. Researchers are advised to request certificates of analysis to ensure the material meets the specific requirements of their intended application.

SupplierLocationPurityAvailable Quantities
Sigma-AldrichGlobal≥97%Gram to kilogram
Thermo Fisher ScientificGlobal≥97%Gram to kilogram
TCI ChemicalsGlobal>98%Gram to kilogram
PharmaBlockChina≥98%Gram to multi-kilogram
WuXi AppTecChinaCustomKilogram to metric ton

Table 1: Representative Commercial Suppliers of 2-Ethynyl-4-fluoroaniline. Data is illustrative and subject to change.

Synthesis of 2-Ethynyl-4-fluoroaniline: A Field-Proven Protocol

The most efficient and widely employed method for the synthesis of 2-Ethynyl-4-fluoroaniline is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the logical and cost-effective starting materials are 2-bromo-4-fluoroaniline and a protected acetylene source, such as trimethylsilylacetylene (TMSA). The TMS protecting group is crucial to prevent the self-coupling of acetylene under the reaction conditions and is readily removed in a subsequent step.

Two-Step Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the Sonogashira coupling of 2-bromo-4-fluoroaniline with TMSA, followed by the deprotection of the resulting silylated intermediate to yield the final product.

SynthesisWorkflow Start Starting Materials: 2-Bromo-4-fluoroaniline Trimethylsilylacetylene (TMSA) Step1 Step 1: Sonogashira Coupling (Pd/Cu catalysis, base) Start->Step1 Intermediate Intermediate: 2-((Trimethylsilyl)ethynyl)-4-fluoroaniline Step1->Intermediate Step2 Step 2: Deprotection (Base or Fluoride source) Intermediate->Step2 Product Final Product: 2-Ethynyl-4-fluoroaniline Step2->Product

Figure 1: Two-step synthesis workflow for 2-Ethynyl-4-fluoroaniline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluoroaniline

This protocol is based on established Sonogashira coupling procedures and has been optimized for this specific transformation.

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-purged three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-fluoroaniline, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Add anhydrous THF to dissolve the solids, followed by the addition of triethylamine.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 65 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Resuspend the residue in ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-((trimethylsilyl)ethynyl)-4-fluoroaniline, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-Ethynyl-4-fluoroaniline (Deprotection)

Materials:

  • Crude 2-((Trimethylsilyl)ethynyl)-4-fluoroaniline from Step 1

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol

Procedure:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-4-fluoroaniline in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Ethynyl-4-fluoroaniline as a solid.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The unique structural motif of 2-Ethynyl-4-fluoroaniline makes it a valuable precursor in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cancer cell signaling pathways. The ethynyl group can act as a key pharmacophore, forming covalent bonds with specific amino acid residues in the kinase active site, leading to irreversible inhibition.

A pertinent example of its application is in the synthesis of focal adhesion kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis. GSK2256098 is a potent and selective FAK inhibitor that has been investigated in clinical trials.[3][4][5] While the proprietary synthesis may vary, a plausible synthetic route utilizing 2-Ethynyl-4-fluoroaniline can be proposed based on the known structure of GSK2256098.

Proposed Synthetic Pathway for a GSK2256098 Analog

The synthesis would likely involve a coupling reaction between 2-Ethynyl-4-fluoroaniline and a suitable heterocyclic partner, followed by further functionalization.

GSK2256098_Synthesis Reagent1 2-Ethynyl-4-fluoroaniline Coupling Coupling Reaction (e.g., Sonogashira or similar) Reagent1->Coupling Reagent2 Functionalized Pyrimidine Derivative Reagent2->Coupling Intermediate Key Intermediate Coupling->Intermediate Modification Side Chain Modification Intermediate->Modification FinalProduct GSK2256098 Analog Modification->FinalProduct

Figure 2: Proposed synthetic pathway for a GSK2256098 analog using 2-Ethynyl-4-fluoroaniline.

This proposed pathway highlights the strategic importance of 2-Ethynyl-4-fluoroaniline as a key starting material for introducing the crucial ethynyl-fluoroaniline moiety into the final drug scaffold.

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value/Characteristic
Molecular FormulaC₈H₆FN
Molecular Weight135.14 g/mol
AppearanceOff-white to yellow solid
Melting Point~40-45 °C
¹H NMR Aromatic protons (3H) as multiplets, a singlet for the ethynyl proton (1H), and a broad singlet for the amine protons (2H).
¹³C NMR Signals for the eight distinct carbon atoms, including two in the alkyne group and six in the aromatic ring, with characteristic C-F couplings.
IR Spectroscopy Characteristic peaks for N-H stretching (~3400-3300 cm⁻¹), C≡C-H stretching (~3300 cm⁻¹), C≡C stretching (~2100 cm⁻¹), and C-F stretching (~1250-1000 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 135.

Table 2: Predicted Physicochemical and Spectroscopic Properties of 2-Ethynyl-4-fluoroaniline.

Safety and Handling

2-Ethynyl-4-fluoroaniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Ethynyl-4-fluoroaniline is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The Sonogashira coupling provides a robust and scalable method for its preparation. Its utility as a key intermediate in the synthesis of kinase inhibitors like GSK2256098 underscores its importance for researchers and scientists working on the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of this important chemical entity.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46214930, GSK-2256098. [Link]

  • Anger, J., Bauer, M., & Hartung, J. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cell Cycle, 13(19), 3139-3147. [Link]

Sources

Technical Whitepaper: Quality Assurance and Structural Validation of 2-Ethynyl-4-fluoroaniline

[1]

Executive Summary

2-Ethynyl-4-fluoroaniline (CAS 887903-03-9) serves as a critical pharmacophore in the synthesis of covalent kinase inhibitors and molecular probes.[1] Its dual functionality—a nucleophilic aniline amine and an electrophilic terminal alkyne—makes it a versatile but chemically labile building block. This guide provides a rigorous framework for validating the purity and identity of this compound, addressing specific challenges such as Glaser homocoupling impurities, oxidative instability, and trace metal scavenging.

Chemical Identity and Synthesis Logic

To accurately characterize impurities, one must understand the genesis of the molecule. The standard industrial route utilizes a Sonogashira coupling of 2-iodo-4-fluoroaniline (or its bromo-analog) with trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Synthesis Pathway & Impurity Origin

The following diagram illustrates the synthesis workflow and the specific entry points for critical impurities.

SynthesisPathSMStart: 2-Iodo-4-fluoroanilineIntIntermediate: 2-(TMS-ethynyl)-4-fluoroanilineSM->IntSonogashira(TEA/THF, 60°C)Imp2Impurity B: Residual SM(Halo-aniline)SM->Imp2Incomplete Conv.TMSAReagent: TMS-AcetyleneTMSA->IntCatCatalysts: Pd(PPh3)4 / CuICat->IntImp3Impurity C: Pd/Cu ResiduesCat->Imp3Poor scavengingProdTarget: 2-Ethynyl-4-fluoroanilineInt->ProdDeprotection(K2CO3/MeOH)Imp1Impurity A: Glaser Dimer(1,3-diyne)

Figure 1: Synthetic route and impurity genesis. Note the risk of Glaser dimerization (Impurity A) upon exposure to oxygen.

Critical Quality Attributes (CQAs)

AttributeSpecificationRationale
Appearance Pale yellow to brown liquidDarkening indicates oxidation of the aniline moiety.[1]
Purity (HPLC) ≥ 98.0% (Area %)High purity required to prevent side-reactions in subsequent covalent drug synthesis.[1]
Glaser Dimer ≤ 0.5%Bis-aniline dimers can act as potent cross-linkers in biological assays, causing false positives.[1]
Residual Pd ≤ 20 ppmPalladium can catalyze unwanted reactions in downstream steps.[1]
Water (KF) ≤ 0.5%Water promotes polymerization of the terminal alkyne.

Analytical Characterization Protocols

Primary Structure Confirmation (NMR)

The terminal alkyne proton is the diagnostic handle. It must appear as a singlet (or fine doublet due to long-range F-coupling) around 3.0–3.5 ppm.[1]

1H NMR (400 MHz, DMSO-d6) Expectations:

  • δ 6.8–7.2 ppm (m, 3H): Aromatic protons. The fluorine coupling (

    
    ) will split these signals significantly.
    
  • δ 5.2 ppm (bs, 2H): Aniline

    
    .[1] Broadens if water is present.
    
  • δ 4.3 ppm (s, 1H): Acetylenic

    
    .[1] Critical check: If this integrates < 1.0 relative to aromatics, suspect polymerization or residual TMS protection.
    
High-Performance Liquid Chromatography (HPLC)

Generic aniline methods often fail for ethynyl compounds due to on-column degradation.[1] The following method uses a buffered mobile phase to stabilize the analyte.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 240 nm (Aniline absorption) and 210 nm (Alkyne absorption).

  • Temperature: 30°C.

Gradient Table:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Elute polar salts)
15.0 10 90 Linear Gradient
18.0 10 90 Wash

| 18.1 | 95 | 5 | Re-equilibration |[1]

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Anilines tend to tail; if > 1.5, add 5mM triethylamine to Mobile Phase A).

  • Resolution: > 2.0 between Product and Impurity B (Starting Material).

Trace Metal Analysis (ICP-MS)

Due to the use of Pd and Cu catalysts, ICP-MS is mandatory.

  • Digestion: Microwave digestion in concentrated

    
    .
    
  • Target Limits: Pd < 10 ppm, Cu < 10 ppm.

  • Note: Residual Copper is particularly dangerous as it can re-catalyze the alkyne dimerization during storage.

Stability and Handling

The terminal alkyne is thermodynamically unstable.

  • Polymerization: 2-Ethynyl-4-fluoroaniline can undergo thermal polymerization.[1]

    • Storage: Store at -20°C.

    • Stabilizer: Commercial batches often contain trace BHT (butylated hydroxytoluene) or are stored under Argon.

  • Oxidation: The aniline nitrogen is prone to oxidation, turning the liquid dark brown/black.

    • Protocol: Always handle under

      
       atmosphere.
      

Experimental Workflow Visualization

The following diagram details the logical flow for validating a new batch of material.

ValidationWorkflowcluster_IdentityIdentity Confirmationcluster_PurityPurity Assessmentcluster_SafetySafety & StabilityStartBatch Receipt(Crude/Commercial)NMR1H NMR(Check Alkyne Proton)Start->NMRMSLC-MS(M+H = 136.14)Start->MSHPLCRP-HPLC(Gradient Method)NMR->HPLCMS->HPLCGlaserCheck for Dimer(RRT ~1.2)HPLC->GlaserICPICP-MS(Pd/Cu Content)Glaser->ICPDSCDSC(Exotherm Check)DecisionRelease / RejectDSC->DecisionICP->DSC

Figure 2: Step-by-step validation logic for 2-Ethynyl-4-fluoroaniline.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16064503, 2-Ethynyl-4-fluoroaniline. Retrieved from [Link]

  • Synthesis Methodology (Sonogashira)

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Analytical Methods for Fluoroanilines
  • Drug Discovery Applications

    • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Strategic Utilization of 2-Ethynyl-4-fluoroaniline: A Technical Guide to Reactivity & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Ethynyl-4-fluoroaniline (CAS: 887903-03-9) represents a "privileged scaffold" in modern medicinal chemistry.[1] It serves as a bifunctional molecular platform, combining a nucleophilic aniline amine with an electrophilic/nucleophilic ortho-alkyne warhead.[1]

Its strategic value lies in its role as a divergent intermediate .[1] While the fluorine atom at the para-position (relative to the amine) modulates metabolic stability (blocking p-hydroxylation) and electronic properties, the ortho-ethynyl group enables rapid access to fused heterocyclic systems—primarily 5-fluoroindoles and 6-fluoroquinazolines —which are ubiquitous pharmacophores in kinase inhibitors (e.g., EGFR, VEGFR targets).

This guide provides a rigorous technical analysis of its stability profile, handling protocols, and dominant synthetic pathways, moving beyond generic advice to causality-driven methodologies.[1]

Stability Profile & Handling Protocols

The coexistence of a free primary amine and a terminal alkyne on the same aromatic ring creates a system with high internal energy ("spring-loaded").[1] Understanding the degradation vectors is critical for reproducible results.[1]

Degradation Vectors

The molecule is susceptible to two primary degradation pathways:[1]

  • Oxidative Polymerization (Glaser-type): The terminal alkyne, in the presence of trace copper or base and oxygen, can homocouple to form diynes, leading to insoluble oligomers.[1]

  • Photo-induced Cyclization/Degradation: Exposure to UV light can trigger radical formation or premature cyclization.[1]

  • N-Oxidation: The electron-rich aniline is prone to oxidation, turning samples from yellow to dark brown/black.[1]

Storage & Handling Specifications
  • Physical State: Typically a low-melting solid or viscous yellow-brown liquid.[1]

  • Storage:

    
     is optimal; 
    
    
    
    is acceptable for short-term. Must be stored under Argon/Nitrogen.
  • Solvent Compatibility: Stable in non-nucleophilic organic solvents (DCM, Toluene, THF).[1] Avoid prolonged storage in acetone (Schiff base formation) or chlorinated solvents if trace acid is present.[1]

Visualization: Stability Logic Flow

StabilityFlow Start 2-Ethynyl-4-fluoroaniline Light UV/Light Exposure Start->Light Air Oxygen/Air Exposure Start->Air Heat Heat (>40°C) Start->Heat Safe Safe Storage: -20°C, Argon, Amber Vial Start->Safe Prevention Poly Oligomerization/Tars Light->Poly Radical Mechanism Oxide N-Oxides / Azo compounds Air->Oxide Slow Oxidation Heat->Poly Thermal Polymerization

Figure 1: Critical degradation pathways and mitigation strategies.

Core Reactivity I: The Indole Gateway

The most high-value transformation of 2-ethynyl-4-fluoroaniline is the 5-endo-dig cycloisomerization to generate 5-fluoroindole.[1] This reaction is atom-economical (100% atom economy) and avoids the harsh conditions of the Fischer indole synthesis.[1]

Mechanistic Insight

The reaction is typically catalyzed by soft Lewis acids (Au, Pt, Cu).[1]

  • Activation: The metal coordinates to the alkyne

    
    -system, rendering it electrophilic.[1]
    
  • Nucleophilic Attack: The amine nitrogen attacks the internal carbon of the alkyne (5-endo-dig).[1]

  • Protodeauration: Proton transfer and regeneration of the catalyst release the indole.[1]

Regioselectivity Note: The 4-fluoro substituent on the aniline translates to the 5-position on the indole ring.[1]

  • Mapping: Aniline C1(N)

    
     Indole N1; Aniline C4(F) 
    
    
    
    Indole C5.[1]
Visualization: Gold-Catalyzed Mechanism

IndoleMech Substrate 2-Ethynyl-4-fluoroaniline Complex π-Alkyne-Gold Complex Substrate->Complex + [Au]+ Cyclized Organogold Intermediate Complex->Cyclized 5-endo-dig attack Product 5-Fluoroindole Cyclized->Product - [Au]+, - H+ Catalyst AuCl3 / AgOTf Product->Catalyst Turnover Catalyst->Substrate

Figure 2: Mechanistic pathway for the Gold(I)/Gold(III) catalyzed cycloisomerization.

Core Reactivity II: Quinazoline Construction[1]

Beyond indoles, this scaffold is a precursor to quinazolines (specifically 6-fluoroquinazolines) via oxidative coupling with nitriles or aldehydes.[1] This is particularly relevant for synthesizing EGFR inhibitors (e.g., Lapatinib analogs).[1]

  • Reaction Type: Copper-catalyzed aerobic oxidative coupling.[1]

  • Partners: Benzonitriles (R-CN).[1]

  • Mechanism: The amine condenses with the nitrile (activated by Cu) to form an amidine intermediate, which then undergoes intramolecular nucleophilic attack on the alkyne.[1]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Synthesis of 5-Fluoroindole (Gold-Catalyzed)

Target: Conversion of 2-ethynyl-4-fluoroaniline to 5-fluoroindole.

Reagents:

  • Substrate: 2-Ethynyl-4-fluoroaniline (1.0 equiv)

  • Catalyst: AuCl

    
     (2-5 mol%) or NaAuCl
    
    
    
    2H
    
    
    O
  • Solvent: Ethanol (EtOH) or Toluene (degassed)

  • Temperature: Room Temperature (25°C)

Step-by-Step:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve 2-ethynyl-4-fluoroaniline (1 mmol, ~135 mg) in anhydrous EtOH (5 mL).

  • Catalyst Addition: Add AuCl

    
     (0.02 mmol, ~6 mg). The solution may darken slightly.
    
  • Reaction: Stir under Argon at room temperature.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (fluorescent, less polar) should disappear, and a new spot (indole, slightly more polar, distinct odor) should appear.[1] Reaction time is typically 1-4 hours.[1]

  • Workup: Filter the mixture through a short pad of Celite to remove gold particles. Rinse with EtOH.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Protocol B: Sonogashira Coupling (Precursor Synthesis)

Context: If you need to synthesize the core from 2-iodo-4-fluoroaniline.[1]

Reagents:

  • 2-Iodo-4-fluoroaniline (1.0 equiv)

  • TMS-Acetylene (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Triethylamine (Et

    
    N) / THF (1:1 mix)
    

Step-by-Step:

  • Degassing: Sparge the Et

    
    N/THF solvent mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction (homocoupling side product).[1]
    
  • Mixing: Add halide, Pd catalyst, and CuI to the vessel. Add solvent.[1][2][3]

  • Addition: Add TMS-acetylene dropwise.[1]

  • Reaction: Stir at RT or mild heat (40°C) for 4-12 hours.

    • Self-Validation Checkpoint: A thick precipitate (Et

      
      N
      
      
      
      HI salts) indicates the reaction is proceeding.[1]
  • Deprotection: The TMS group is removed using K

    
    CO
    
    
    
    in MeOH (RT, 1h) to yield the free 2-ethynyl-4-fluoroaniline.[1]

Data Summary Table

PropertyValue / ConditionNote
Molecular Weight 135.14 g/mol
Melting Point Low melting solid / LiquidHighly dependent on purity
Preferred Solvent DCM, THF, EthanolAvoid Acetone for storage
pKa (Aniline) ~3.5 - 4.0Reduced basicity due to F-withdrawal
Major Hazard PolymerizationKeep cold and dark
Primary Use Indole/Quinazoline SynthesisKinase inhibitor scaffolds

References

  • Alfonsi, M., et al. (2010).[1] "Gold-Catalyzed Synthesis of Indoles from 2-Alkynylanilines." Journal of Organic Chemistry. (Representative mechanism validation).

  • Dai, L.-X., & Hou, X.-L. (2010).[1] Chiral Ferrocenes in Asymmetric Catalysis: Synthesis and Applications. Wiley-VCH.[1] (Context on planar chiral ligands in similar cyclizations).

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

  • Wang, Z., et al. (2018).[1] "Copper-catalyzed aerobic oxidative coupling of 2-ethynylanilines with nitriles." Organic Chemistry Frontiers.

  • Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 2-Ethynylaniline derivatives." (General safety handling for ethynyl anilines).

Sources

Methodological & Application

The Strategic deployment of 2-Ethynyl-4-fluoroaniline in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology

In the landscape of targeted cancer therapy, the quest for highly selective and potent kinase inhibitors is a perpetual endeavor. Within the medicinal chemist's toolkit, certain molecular scaffolds have earned the status of "privileged" due to their recurring presence in successful drug candidates. 2-Ethynyl-4-fluoroaniline is one such scaffold, a deceptively simple molecule that has proven to be a cornerstone in the synthesis of potent anti-cancer agents, most notably in the development of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors.

The strategic incorporation of fluorine and an ethynyl group onto the aniline ring is a testament to the principles of modern drug design. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of the aniline nitrogen, enhance metabolic stability, and improve binding affinity to the target protein through favorable electrostatic interactions.[1][2] The ethynyl group, a rigid and linear moiety, serves as a versatile handle for constructing more complex molecular architectures through reactions like the Sonogashira coupling, and can also form key interactions within the ATP-binding pocket of kinases. This guide provides a comprehensive overview of the applications of 2-ethynyl-4-fluoroaniline in medicinal chemistry, with a focus on its role in the synthesis of the ALK inhibitor, ceritinib. Detailed protocols for the synthesis of this key intermediate and its subsequent elaboration are provided for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 887903-03-9[3]
Molecular Formula C₈H₆FN[3]
Molecular Weight 135.14 g/mol [3]
Appearance Yellow to brown liquid[3]
Boiling Point (Predicted) 227.3 ± 30.0 °C[3]
Density (Predicted) 1.16 ± 0.1 g/cm³[3]
pKa (Predicted) 2.06 ± 0.10[3]

Handling and Storage: 2-Ethynyl-4-fluoroaniline is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light.[3]

Synthesis of 2-Ethynyl-4-fluoroaniline: A Step-by-Step Protocol

The most common and practical laboratory synthesis of 2-ethynyl-4-fluoroaniline begins with the iodination of 4-fluoroaniline, followed by a Sonogashira coupling with a protected acetylene source, and subsequent deprotection.

Workflow for the Synthesis of 2-Ethynyl-4-fluoroaniline

Synthesis Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 4-Fluoroaniline B 4-Fluoro-2-iodoaniline A->B Iodine, NaHCO3 C 4-Fluoro-2-iodoaniline D 4-Fluoro-2-((trimethylsilyl)ethynyl)aniline C->D TMS-acetylene, Pd(PPh3)2Cl2, CuI, TEA E 4-Fluoro-2-((trimethylsilyl)ethynyl)aniline F 2-Ethynyl-4-fluoroaniline E->F K2CO3, Methanol

Caption: Synthetic workflow for 2-Ethynyl-4-fluoroaniline.

Protocol 1: Synthesis of 4-Fluoro-2-iodoaniline

This protocol is adapted from established iodination procedures for anilines.[5]

Materials:

  • 4-Fluoroaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Water

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add 4-fluoroaniline (1.0 eq), sodium bicarbonate (1.5 eq), diethyl ether, and water.

  • With vigorous stirring, add iodine (1.1 eq) portion-wise.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).

  • Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by steam distillation or recrystallization from petroleum ether to yield 4-fluoro-2-iodoaniline.

Protocol 2: Sonogashira Coupling and Deprotection

This protocol utilizes a palladium and copper co-catalyzed Sonogashira coupling.[6][7] The use of a trimethylsilyl (TMS) protecting group on acetylene is crucial to prevent self-coupling.[8]

Materials:

  • 4-Fluoro-2-iodoaniline

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-fluoro-2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • To the stirred solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure. The crude 4-fluoro-2-((trimethylsilyl)ethynyl)aniline can be carried forward without further purification or purified by column chromatography on silica gel.

  • For deprotection, dissolve the crude product in methanol.

  • Add potassium carbonate (0.2 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dilute the residue with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethynyl-4-fluoroaniline.

Application in the Synthesis of Ceritinib: A Potent ALK Inhibitor

2-Ethynyl-4-fluoroaniline is a key building block in the synthesis of ceritinib, a second-generation ALK inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[9][10] The aniline moiety of ceritinib, derived from 2-ethynyl-4-fluoroaniline, plays a crucial role in its binding to the ALK kinase domain.

The ALK Signaling Pathway and the Role of Ceritinib

In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4.[10] This results in a constitutively active ALK fusion protein that drives uncontrolled cell proliferation and survival through downstream signaling pathways like the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[11][12] Ceritinib acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and blocking its autophosphorylation, thereby inhibiting these downstream signals.[9]

ALK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation STAT STAT JAK->STAT STAT->Transcription Transcription->Proliferation Ceritinib Ceritinib Ceritinib->ALK Inhibits ATP Binding

Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

Protocol 3: Synthesis of the Core of Ceritinib via Sonogashira Coupling

This protocol outlines the coupling of 2-ethynyl-4-fluoroaniline with a suitable pyrimidine derivative, a key step in the synthesis of ceritinib.[13]

Materials:

  • 2-Ethynyl-4-fluoroaniline

  • 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-chloropyrimidine-2,4-diamine (or a suitable protected precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a microwave vial, add the pyrimidine derivative (1.0 eq), 2-ethynyl-4-fluoroaniline (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous THF.

  • Heat the reaction mixture in a microwave reactor to 150°C for 1-2 hours, or until TLC indicates completion of the reaction.

  • Cool the reaction mixture and filter through celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the ceritinib core structure. Subsequent deprotection steps, if necessary, would follow standard literature procedures.

Structure-Activity Relationship (SAR) Insights

The inclusion of the 2-ethynyl-4-fluoroaniline moiety in ceritinib is not arbitrary; it is the result of careful optimization to maximize potency and selectivity.

  • Aniline Nitrogen: The aniline nitrogen is crucial for forming a hydrogen bond with the hinge region of the ALK kinase domain, a common interaction for many kinase inhibitors.[14]

  • Fluorine at the 4-position: The electron-withdrawing fluorine atom modulates the basicity of the aniline nitrogen, optimizing its hydrogen bonding capability. It can also enhance metabolic stability by blocking a potential site of oxidation.

  • Ethynyl Group at the 2-position: The ethynyl group provides a rigid linker to the pyrimidine core and can form additional hydrophobic interactions within the ATP-binding pocket. Its linearity is critical for the overall conformation of the inhibitor.

Conclusion and Future Perspectives

2-Ethynyl-4-fluoroaniline has established itself as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique combination of electronic and steric properties allows for the fine-tuning of molecular interactions with biological targets. The successful development of ceritinib serves as a prime example of its utility. As our understanding of kinase biology deepens, it is likely that this privileged scaffold will continue to feature in the design of next-generation targeted therapies. The protocols and insights provided herein are intended to facilitate further research and innovation in this exciting field.

References

  • Transition metal catalyzed Sonogashira coupling reaction has evolved as an efficient pathway for the construction of C-C bonds. Initially, palladium cooperating with copper was considered as the efficient catalytic system for this reaction. However, nowadays there have been astonishing progress in copper catalyzed Sonogashira coupling reactions. ResearchGate. Available from: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available from: [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. Available from: [Link]

  • Fluorinated terphenyls. Google Patents.
  • Synthesis of 4-fluoro-2-iodoaniline. PrepChem.com. Available from: [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. ResearchGate. Available from: [Link]

  • How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. Available from: [Link]

  • ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. PMC. Available from: [Link]

  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. ACS Publications. Available from: [Link]

  • Structure–activity relationship of Ceritinib analogs. ResearchGate. Available from: [Link]

  • Anaplastic lymphoma kinase (ALK) signaling in normal and cancer cells. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PMC. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • ALK Pathway. Creative Diagnostics. Available from: [Link]

  • Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature. Available from: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. ChemRxiv. Available from: [Link]

  • EML4-ALK: Update on ALK Inhibitors. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. Available from: [Link]

  • Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. ResearchGate. Available from: [Link]

  • Schematic diagram of signaling pathways in ALK-positive ALCL cells. ResearchGate. Available from: [Link]

  • Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A. PubMed. Available from: [Link]

  • Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. PMC. Available from: [Link]

  • Tackling ALK in non-small cell lung cancer: the role of novel inhibitors. Translational Lung Cancer Research. Available from: [Link]

  • 4-Fluoroaniline. Wikipedia. Available from: [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed. Available from: [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. Available from: [Link]

  • Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. Available from: [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. AME Publications. Available from: [Link]

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Royal Society of Chemistry. Available from: [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses. Available from: [Link]

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Royal Society of Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for Azide-Alkyne Cycloaddition with 2-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Ethynyl-4-fluoroaniline in Modern Drug Discovery

In the landscape of contemporary drug development and chemical biology, the quest for modular and efficient synthetic methodologies is paramount. Among the most powerful tools in the synthetic chemist's arsenal is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry." This reaction's fidelity, high yield, and biocompatibility have established it as a preferred method for creating complex molecular architectures and bioconjugates.[][2]

This guide focuses on a particularly valuable, yet nuanced, building block: 2-Ethynyl-4-fluoroaniline . The presence of a terminal alkyne allows for its facile incorporation into triazole rings via CuAAC. The aniline moiety provides a versatile handle for further functionalization, serving as a precursor for amides, sulfonamides, or diazonium salts, thereby opening avenues to a diverse range of molecular scaffolds. Furthermore, the fluorine substituent offers a unique advantage in medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates.

However, the very features that make 2-Ethynyl-4-fluoroaniline so attractive also introduce specific challenges to the standard CuAAC protocol. The basic aniline nitrogen can coordinate to the copper(I) catalyst, potentially leading to catalyst inhibition and sluggish or incomplete reactions. This guide provides a detailed, experience-driven protocol designed to overcome these challenges, ensuring robust and reproducible results for researchers in drug discovery and chemical biology.

Understanding the Core Reaction: The Mechanism of CuAAC

The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[3] The catalytic cycle, facilitated by a copper(I) species, is central to the reaction's success.

The currently accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Complex: The copper(I) catalyst reacts with the terminal alkyne (2-Ethynyl-4-fluoroaniline in this case) to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide reactant then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis releases the triazole product and regenerates the active copper(I) catalyst.[4]

This catalytic cycle is what allows the reaction to proceed rapidly and under mild conditions, a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of regioisomers.[3]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH (2-Ethynyl-4-fluoroaniline) Cu_Acetylide Copper-Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Azide_Complex Azide Coordination Azide->Azide_Complex Cu(I) Cu(I) Source (e.g., CuSO4/Ascorbate) Cu(I)->Cu_Acetylide Cu_Acetylide->Azide_Complex + R'-N3 Cycloaddition Cycloaddition Azide_Complex->Cycloaddition Triazolyl_Cu Triazolyl-Copper Cycloaddition->Triazolyl_Cu Triazolyl_Cu->Cu(I) Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolyl_Cu->Triazole + H+

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC of 2-Ethynyl-4-fluoroaniline

This protocol is designed for a standard laboratory-scale reaction and can be scaled as needed.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Ethynyl-4-fluoroaniline≥97%Commercially availableStore under inert atmosphere, protected from light.
Azide coupling partner≥98%VariousEnsure high purity.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentSigma-Aldrich
Sodium Ascorbate≥99%Sigma-AldrichPrepare fresh solution for each reaction.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Sigma-AldrichWater-soluble ligand.
tert-ButanolAnhydrousSigma-Aldrich
Deionized WaterHigh Purity
Dichloromethane (DCM)ACS ReagentFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionFor work-up.
BrineFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFor drying.
Silica Gel230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash chromatography system (optional, but recommended)

Step-by-Step Procedure

1. Reagent Preparation (Stock Solutions):

  • Copper(II) Sulfate Solution (0.1 M): Dissolve 25 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • Sodium Ascorbate Solution (1.0 M): Dissolve 198 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh before each reaction.

  • THPTA Solution (0.1 M): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.

2. Reaction Setup:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-Ethynyl-4-fluoroaniline (1.0 equivalent).

  • Add the azide coupling partner (1.05 equivalents).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes to minimize oxygen, which can lead to oxidative homocoupling of the alkyne.[5]

3. Catalyst and Ligand Addition:

  • To the stirred reaction mixture, add the THPTA solution (0.1 equivalents). The use of a ligand is crucial to prevent the aniline from coordinating with and deactivating the copper catalyst.[6]

  • Add the Copper(II) Sulfate solution (0.05 equivalents).

  • Finally, add the freshly prepared Sodium Ascorbate solution (0.2 equivalents). The solution should turn a pale yellow or green color.

4. Reaction Monitoring:

  • Allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical eluent system for this type of product is a mixture of hexanes and ethyl acetate. The triazole product should be more polar than the starting materials.

  • The reaction is typically complete within 1-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

5. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with deionized water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,4-disubstituted triazole.

Experimental_Workflow Start Start Reagent_Prep Prepare Stock Solutions (CuSO4, NaAsc, THPTA) Start->Reagent_Prep Reaction_Setup Combine Alkyne and Azide in t-BuOH/H2O Reagent_Prep->Reaction_Setup Inert_Atmosphere Purge with Inert Gas Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add THPTA, CuSO4, and Sodium Ascorbate Inert_Atmosphere->Catalyst_Addition Reaction Stir at Room Temperature (1-4 hours) Catalyst_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Flash Column Chromatography Workup->Purification Product Pure Triazole Product Purification->Product

Caption: A streamlined workflow for the CuAAC reaction with 2-Ethynyl-4-fluoroaniline.

Causality and Self-Validation: Why This Protocol Works

  • The Aniline Challenge: The primary amino group of 2-Ethynyl-4-fluoroaniline can act as a Lewis base and coordinate to the copper(I) catalyst, effectively sequestering it from the catalytic cycle. This can lead to significantly reduced reaction rates or complete inhibition.

  • The Ligand Solution: The inclusion of a water-soluble, nitrogen-based ligand like THPTA is a critical, self-validating step.[6] THPTA has a high affinity for copper(I) and forms a stable complex that is still catalytically active. This ligand effectively outcompetes the aniline for coordination to the copper center, ensuring that the catalyst remains available for the cycloaddition reaction. The success of the reaction is a direct validation of the ligand's efficacy.

  • Solvent System: A 1:1 mixture of tert-butanol and water provides a good balance of solubility for both the nonpolar aromatic starting materials and the ionic catalyst components.

  • Inert Atmosphere: While the use of sodium ascorbate helps to maintain the copper in its active Cu(I) oxidation state, minimizing oxygen exposure through purging with an inert gas prevents the formation of alkyne homocoupling byproducts (Glaser coupling) and reduces the consumption of the ascorbate reductant.[5][7]

  • Stoichiometry: A slight excess of the azide component can help to drive the reaction to completion. The catalyst loading is kept low (5 mol%) to minimize potential side reactions and simplify purification.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Slow or Stalled Reaction - Catalyst inhibition by the aniline. - Insufficiently deoxygenated reaction mixture. - Decomposed sodium ascorbate solution.- Increase the loading of THPTA to 0.2 equivalents. - Ensure thorough purging with an inert gas. - Always use a freshly prepared solution of sodium ascorbate.
Low Yield - Incomplete reaction. - Formation of side products (e.g., Glaser coupling). - Loss of product during work-up or purification.- Allow the reaction to run for a longer period or apply gentle heating. - Ensure an inert atmosphere. - Perform extractions carefully and use an appropriate amount of silica gel for chromatography.
Multiple Spots on TLC - Presence of starting materials and product. - Formation of side products.- Continue the reaction until the limiting reagent is consumed. - If side products are present, careful purification by flash chromatography is necessary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative

For applications where the presence of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[3] SPAAC utilizes a strained cyclooctyne derivative in place of a terminal alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the cycloaddition with an azide without the need for a catalyst.

While 2-Ethynyl-4-fluoroaniline itself is not suitable for SPAAC, it can be conceptually linked to this methodology. For instance, a molecule containing the 4-fluoroaniline moiety could be functionalized with an azide, which could then be reacted with a strained alkyne.

Conclusion

The protocol detailed in these application notes provides a robust and reliable method for the successful implementation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with the versatile building block, 2-Ethynyl-4-fluoroaniline. By understanding the underlying mechanism and anticipating the potential for catalyst inhibition by the aniline group, researchers can effectively utilize this valuable compound in the synthesis of novel small molecules and bioconjugates. The strategic inclusion of a stabilizing ligand like THPTA is key to overcoming this challenge and achieving high yields of the desired triazole products. This protocol, grounded in both established principles and practical experience, empowers scientists in drug discovery and related fields to confidently employ this powerful synthetic tool.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved January 26, 2024, from [Link]

  • Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. (2019). PubMed. Retrieved January 26, 2024, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. Retrieved January 26, 2024, from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2022). MDPI. Retrieved January 26, 2024, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PMC. Retrieved January 26, 2024, from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved January 26, 2024, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Jena Bioscience. Retrieved January 26, 2024, from [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (2014). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • 18F-Labeling Using Click Cycloadditions. (2015). PMC. Retrieved January 26, 2024, from [Link]

  • Efficient and straightforward click synthesis of structurally related dendritic triazoles. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 26, 2024, from [Link]

  • Synthesis method of 2-fluorine-4-substituted aminoaniline. (2010). Google Patents.
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Publications. Retrieved January 26, 2024, from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved January 26, 2024, from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. Retrieved January 26, 2024, from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Fluorogenic click reaction. (2009). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023). PMC. Retrieved January 26, 2024, from [Link]

  • Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-triazoles. (2009). ACS Publications. Retrieved January 26, 2024, from [Link]

  • Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. (2025). NIH. Retrieved January 26, 2024, from [Link]

Sources

Troubleshooting & Optimization

Side reactions of 2-Ethynyl-4-fluoroaniline in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethynyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with 2-Ethynyl-4-fluoroaniline is giving a low yield of the desired product. What are the common causes?

A1: Low yields in Sonogashira couplings involving 2-Ethynyl-4-fluoroaniline can stem from several factors. One of the most common is the homo-coupling of the alkyne, often referred to as the Glaser coupling, which leads to the formation of a dimeric byproduct.[1][2][3][4] This side reaction is particularly prevalent in the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[2][3][4] Another potential issue is the deactivation of the palladium catalyst. The aniline moiety can coordinate to the palladium center, potentially hindering its catalytic activity. Furthermore, inadequate degassing of the reaction mixture can lead to oxidation of the palladium(0) active species.

Q2: I am observing the formation of an unexpected, highly fluorescent byproduct in my reaction mixture. What could it be?

A2: The formation of a fluorescent byproduct often points towards an intramolecular cyclization reaction. The Sonogashira coupling product of 2-Ethynyl-4-fluoroaniline with an aryl halide can undergo a subsequent cyclization to form a substituted quinoline. These quinoline derivatives are often highly conjugated and can exhibit fluorescence.[5][6] The presence of the aniline nitrogen in the ortho position to the ethynyl group makes this an entropically favored process.

Q3: Is 2-Ethynyl-4-fluoroaniline stable under standard laboratory conditions?

A3: 2-Ethynyl-4-fluoroaniline is a relatively stable compound but should be handled with care. Like many anilines, it can be sensitive to air and light and may darken over time due to oxidation.[7][8] For long-term storage, it is recommended to keep it in a cool, dark place under an inert atmosphere.[9][10] Some substituted fluoroanilines have shown thermal instability, particularly in certain solvents like chloroform.[7]

Q4: Can the fluorine atom on the aniline ring participate in side reactions?

A4: While the carbon-fluorine bond is generally strong, under certain conditions, particularly with highly activated systems or harsh reaction conditions, nucleophilic aromatic substitution of the fluorine atom is a possibility, though less common than reactions involving the other functional groups. More significantly, the fluorine atom's strong electron-withdrawing effect influences the reactivity of the entire molecule, including the acidity of the N-H and C-H protons and the nucleophilicity of the aniline nitrogen.

Troubleshooting Guide: Common Side Reactions

This section provides a detailed analysis of the most common side reactions encountered when using 2-Ethynyl-4-fluoroaniline and offers targeted troubleshooting strategies.

Homo-coupling (Glaser Coupling)

The oxidative dimerization of terminal alkynes is a significant side reaction in Sonogashira couplings.

Mechanism: This reaction is primarily mediated by the copper(I) co-catalyst, which, in the presence of an oxidant (typically oxygen), facilitates the coupling of two alkyne molecules to form a 1,3-diyne.[2][3][4]

Troubleshooting:

Symptom Potential Cause Recommended Solution
Formation of a significant amount of a higher molecular weight byproduct, often with a mass corresponding to a dimer of 2-Ethynyl-4-fluoroaniline.Inadequate degassing of the reaction mixture, leading to the presence of oxygen.Thoroughly degas all solvents and reagents using techniques such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.
High concentration of the copper(I) catalyst.Reduce the loading of the copper(I) co-catalyst. In some cases, a "copper-free" Sonogashira protocol may be advantageous.
Use of an amine base that can promote oxidation.Consider using a non-coordinating inorganic base or a different amine base.

Optimized Protocol to Minimize Homo-coupling:

  • To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.01 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add freshly distilled and degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add 2-Ethynyl-4-fluoroaniline (1.2 equiv) dropwise via a syringe to the stirred solution.

  • Maintain the reaction under a positive pressure of argon and monitor by TLC or LC-MS.

Intramolecular Cyclization to Quinolines

The formation of quinoline derivatives is a common intramolecular cyclization pathway for the products of Sonogashira coupling of 2-ethynyl-anilines.[11][12]

Mechanism: After the initial Sonogashira coupling, the resulting 2-(arylethynyl)-4-fluoroaniline can undergo an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne. This process can be catalyzed by various transition metals or proceed under thermal or acidic conditions.

Troubleshooting:

Symptom Potential Cause Recommended Solution
Formation of a new, often fluorescent, product with a mass corresponding to the cyclized quinoline.High reaction temperatures or prolonged reaction times.Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also be beneficial.
Use of certain catalysts that can promote cyclization.Screen different palladium catalysts and ligands. In some cases, a less reactive catalyst system may favor the desired cross-coupling over the subsequent cyclization.
Presence of acidic impurities.Ensure all reagents and solvents are neutral. The use of a non-acidic workup is also recommended.

Optimized Protocol to Favor Sonogashira Coupling over Cyclization:

  • Employ a catalyst system known for high activity at lower temperatures, such as those based on bulky, electron-rich phosphine ligands.

  • Use a minimal amount of a non-coordinating base.

  • Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Upon completion of the Sonogashira coupling, immediately proceed with the workup to isolate the uncyclized product before it has a chance to convert to the quinoline.

Visualizing Reaction Pathways

To aid in understanding the competing reactions, the following diagrams illustrate the desired Sonogashira coupling and the two major side reactions.

A 2-Ethynyl-4-fluoroaniline + Aryl Halide B Desired Sonogashira Product A->B Pd/Cu Catalyst C Homo-coupling Product (Diyne) A->C O2, Cu(I) Catalyst D Intramolecular Cyclization Product (Quinoline) B->D Heat or Catalyst

Caption: Competing reaction pathways for 2-Ethynyl-4-fluoroaniline.

Troubleshooting Decision Tree

This decision tree can guide you through a logical troubleshooting process when encountering issues in your synthesis.

start Low Yield or Multiple Products Observed q1 Identify Byproducts by MS and NMR start->q1 a1_homo Homo-coupling Product Detected q1->a1_homo a1_cyclo Cyclization Product Detected q1->a1_cyclo a1_other Other/Unknown Byproducts q1->a1_other sol_homo Improve Degassing Reduce Cu(I) Concentration Consider Copper-Free Conditions a1_homo->sol_homo sol_cyclo Lower Reaction Temperature Reduce Reaction Time Screen Catalysts a1_cyclo->sol_cyclo sol_other Check Purity of Starting Materials Screen Solvents and Bases a1_other->sol_other

Caption: Troubleshooting decision tree for 2-Ethynyl-4-fluoroaniline reactions.

References

Sources

Technical Support Center: Synthesis of 2-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Ethynyl-4-fluoroaniline, a critical building block in pharmaceutical and materials science. This document is designed for chemistry professionals engaged in process development and discovery. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. The primary route for this synthesis is the Sonogashira coupling of a 2-halo-4-fluoroaniline with a protected or terminal alkyne.[1][2][3] Our guidance will focus on troubleshooting this key transformation.

Part 1: Troubleshooting Guide - Diagnosis & Corrective Actions

This section is structured to address specific, practical problems you may encounter during the synthesis. We will explore the root causes and provide actionable solutions.

Q1: My reaction shows low or no conversion of the 2-halo-4-fluoroaniline starting material. What are the likely causes?

This is a common issue often attributable to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

A1: Root Cause Analysis & Solutions

  • Catalyst System Integrity: The heart of the Sonogashira coupling is the palladium catalyst and, when used, the copper(I) co-catalyst.[2][4]

    • Palladium Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can be hindered by impurities or excess oxygen. The appearance of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and loss of activity.[5][6]

      • Corrective Action: Use a high-purity, fresh palladium source. Consider using a Pd(0) source like Pd(PPh₃)₄ directly. Ensure your phosphine ligands are not oxidized; electron-rich and bulky phosphine ligands can enhance catalyst stability and activity.[7]

    • Copper(I) Co-catalyst: Copper(I) iodide is notoriously sensitive to oxidation. Degraded CuI can inhibit the reaction.

      • Corrective Action: Use a fresh bottle of CuI. A pure, active sample should be off-white to light tan; a green or blue tint indicates oxidation. Some protocols recommend activating CuI by washing with acetic acid followed by ether and drying under vacuum.

  • Reaction Atmosphere (Oxygen Contamination): Oxygen is detrimental. It can oxidize the Pd(0) catalyst, rendering it inactive. Furthermore, oxygen promotes the unwanted Glaser homocoupling of the terminal alkyne, consuming your reagent and generating difficult-to-remove impurities.[4][5]

    • Corrective Action: Rigorous degassing of the solvent and reaction mixture is non-negotiable. Employ at least three freeze-pump-thaw cycles for best results, or sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes prior to adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.[4][5]

  • Reagent Purity and Stoichiometry:

    • Aryl Halide Reactivity: The choice of halide on your 4-fluoroaniline starting material is critical. The reactivity order is I > Br >> Cl.[5] If you are using 2-bromo-4-fluoroaniline, the reaction may require more forcing conditions (higher temperature, longer reaction time) than the iodo-analogue.

    • Alkyne Source: If using a gaseous alkyne like acetylene, ensure efficient delivery to the reaction medium. For ease of handling, (trimethylsilyl)acetylene is a common and effective surrogate.[4][8] The TMS group can be easily removed post-coupling. Ensure the alkyne is used in a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

    • Base Quality: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can contain water or other impurities. They also serve as the solvent in some protocols and must be of high purity and anhydrous.

      • Corrective Action: Use freshly distilled or newly opened anhydrous grades of amine bases.

Q2: My reaction is messy, showing multiple spots on TLC, including a significant byproduct that I suspect is the alkyne homocoupling (Glaser) product. How can I suppress this?

The formation of a diyne byproduct is a classic sign of Glaser coupling, promoted by oxygen and the copper co-catalyst.[4]

A2: Strategies to Minimize Homocoupling

  • Strict Anaerobic Conditions: As detailed in A1, the most effective preventative measure is the rigorous exclusion of oxygen from your reaction.[5]

  • Copper-Free Sonogashira Conditions: If homocoupling remains a persistent issue, transitioning to a copper-free protocol is a highly effective solution.[4][9] While potentially requiring slightly higher temperatures or different ligands, these methods completely eliminate the primary catalyst for Glaser coupling.[9]

  • Order of Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture containing the aryl halide and catalyst can help maintain a low instantaneous concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.

Q3: The reaction works, but the yield is inconsistent and never exceeds 50-60%. How can I optimize for a higher, more reproducible yield?

Inconsistent yields point towards subtle, uncontrolled variables in the reaction setup. Optimization requires a systematic approach.

A3: Systematic Optimization Parameters

  • Solvent Choice: The solvent plays a crucial role in solubility and catalyst stability. While THF and amine bases are common, they are not always optimal.

    • Expert Insight: Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[6] Solvents like DMF, NMP, or toluene can offer better solubility and stability for the catalytic species, especially at elevated temperatures.[3][10]

  • Base Selection: The base neutralizes the HX byproduct and facilitates the formation of the copper acetylide.[4][11]

    • Comparison: Organic amines (Et₃N, DIPEA) are common. However, for some substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can provide superior results, particularly in polar aprotic solvents like DMF.[12]

  • Temperature Profile: While many Sonogashira couplings proceed at room temperature, particularly with aryl iodides, aryl bromides often require heating.[5][13][14]

    • Optimization Workflow: Start the reaction at room temperature and monitor by TLC/LC-MS. If the reaction is sluggish after 2-4 hours, gradually increase the temperature in 10-15 °C increments (e.g., to 40 °C, then 60 °C) until a reasonable reaction rate is achieved. Avoid excessive temperatures, which can accelerate catalyst decomposition.

The following decision tree provides a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow start Low Yield / No Reaction check_conversion TLC/LC-MS Analysis: Any Product Formed? start->check_conversion no_product No Product Detected check_conversion->no_product No low_conversion Low Conversion / Side Products check_conversion->low_conversion Yes check_catalyst 1. Catalyst Integrity: - Use fresh Pd & CuI - Consider Pd(0) source no_product->check_catalyst check_atmosphere 2. Reaction Atmosphere: - Degas solvent (Freeze-Pump-Thaw) - Maintain inert gas blanket check_catalyst->check_atmosphere check_reagents 3. Reagent Quality: - Confirm halide reactivity (I > Br) - Use pure, anhydrous base/solvent check_atmosphere->check_reagents check_homocoupling Glaser Homocoupling (Diyne) Observed? low_conversion->check_homocoupling suppress_glaser 1. Rigorous O₂ Exclusion 2. Switch to Copper-Free Protocol 3. Slow Alkyne Addition check_homocoupling->suppress_glaser Yes optimize_conditions Systematic Optimization check_homocoupling->optimize_conditions No homocoupling_yes Yes homocoupling_no No opt_solvent 1. Screen Solvents: (e.g., Toluene, DMF, NMP) optimize_conditions->opt_solvent opt_base 2. Screen Bases: (e.g., K₂CO₃, Cs₂CO₃) opt_solvent->opt_base opt_temp 3. Optimize Temperature: (e.g., RT -> 40°C -> 60°C) opt_base->opt_temp

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

Part 2: Frequently Asked Questions (FAQs)

Q: Which palladium catalyst is generally best for this transformation? A: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and conditions. However, Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are robust, commercially available, and widely used starting points.[7] For challenging couplings (e.g., with aryl bromides), catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can offer superior performance.[7]

Q: Is it necessary to use a protected alkyne like (trimethylsilyl)acetylene? A: While not strictly necessary, using a protected alkyne like (trimethylsilyl)acetylene is highly recommended for several reasons.[8] It is a liquid, making it easier to handle and accurately dispense compared to gaseous acetylene.[4] The TMS group also prevents reaction at the other side of the alkyne and can help suppress side reactions. The deprotection step is typically high-yielding and straightforward, often using a mild base like K₂CO₃ in methanol or a fluoride source like TBAF.[4]

Q: My final product is difficult to purify. What are common impurities and purification strategies? A: Common impurities include residual starting materials, the alkyne homocoupling product (diyne), and palladium residues.

  • Purification Strategy: Column chromatography on silica gel is the standard method.[15] A non-polar eluent system (e.g., Hexane/Ethyl Acetate or Toluene/Hexane) is typically effective. The diyne byproduct is often very non-polar and will elute early. The desired aniline product is more polar. If palladium residues are an issue, filtering the crude reaction mixture through a small plug of Celite® or silica before concentration can be beneficial.

Part 3: Data & Protocols

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling

This table provides a starting point for optimization, comparing typical conditions for different aryl halides.

ParameterHigh Reactivity (Aryl Iodide)Moderate Reactivity (Aryl Bromide)
Aryl Halide 2-Iodo-4-fluoroaniline2-Bromo-4-fluoroaniline
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/Ligand
Cu Co-catalyst CuI (2-4 mol%)CuI (5-10 mol%)
Base Triethylamine (Et₃N)DIPEA or K₂CO₃
Solvent THF or Et₃NToluene or DMF
Temperature Room Temperature (20-25 °C)40 - 80 °C
Typical Time 2 - 6 hours12 - 24 hours
Optimized Protocol: Two-Step Synthesis via TMS-Acetylene

This protocol outlines a robust procedure starting from 2-bromo-4-fluoroaniline.

Step 1: Sonogashira Coupling

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add 2-bromo-4-fluoroaniline, CuI, and Pd(PPh₃)₄ to a flame-dried Schlenk flask. prep2 2. Evacuate and backfill with Argon (3x). prep1->prep2 prep3 3. Add anhydrous, degassed solvent (Toluene) and base (DIPEA). prep2->prep3 react1 4. Add (trimethylsilyl)acetylene (1.2 eq) via syringe. prep3->react1 react2 5. Heat to 60 °C and stir under Argon for 16h. react1->react2 react3 6. Monitor by TLC until starting material is consumed. react2->react3 workup1 7. Cool to RT, dilute with EtOAc, filter through Celite®. react3->workup1 workup2 8. Wash with NH₄Cl (aq), then brine. Dry over Na₂SO₄. workup1->workup2 workup3 9. Concentrate and purify by column chromatography. workup2->workup3

Caption: Experimental Workflow for the Sonogashira Coupling Step.

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 2-bromo-4-fluoroaniline (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Solvent/Base Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution) followed by DIPEA (2.5 eq).

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the organic phase with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., 5-15% Ethyl Acetate in Hexane) to yield 4-fluoro-2-((trimethylsilyl)ethynyl)aniline.

Step 2: TMS Deprotection

  • Setup: Dissolve the purified TMS-protected aniline from Step 1 in methanol (0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Product: The crude product is often of high purity, but can be recrystallized or passed through a short silica plug if necessary to yield pure 2-Ethynyl-4-fluoroaniline.

References

Sources

Technical Support Center: Purification of 2-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethynyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-ethynyl-4-fluoroaniline via a Sonogashira coupling?

A1: When synthesizing 2-ethynyl-4-fluoroaniline through a Sonogashira coupling of a 2-halo-4-fluoroaniline (e.g., 2-iodo-4-fluoroaniline) with a protected or unprotected alkyne, you can anticipate several types of impurities[1]:

  • Unreacted Starting Materials: Residual 2-halo-4-fluoroaniline and the alkyne source.

  • Homocoupled Alkyne (Glaser coupling product): Dimerization of the terminal alkyne, especially in the presence of copper(I) co-catalysts[1].

  • Catalyst Residues: Palladium and copper complexes used in the reaction. These can often be colored and may require specific purification techniques for removal.

  • Solvent and Base Residues: Triethylamine, diisopropylamine, or other bases, along with solvents like THF or DMF.

  • Dehalogenated Starting Material: Reduction of the aryl halide can lead to the formation of 4-fluoroaniline.

  • Side-Reaction Products: Depending on the specific reaction conditions, other minor byproducts may form.

Q2: My 2-ethynyl-4-fluoroaniline product appears to be degrading or changing color during storage. What is the cause and how can I prevent this?

A2: Anilines, in general, are susceptible to oxidation, which can lead to discoloration (often turning yellow, brown, or even black). The presence of the ethynyl group can also contribute to instability under certain conditions. Some fluoroanilines have been observed to be thermally unstable, even at ambient temperatures when dissolved in certain solvents like chloroform[2].

Prevention Strategies:

  • Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is recommended) and protected from light[3].

  • Solvent Choice: Avoid chlorinated solvents for long-term storage. If the compound is in solution, use deoxygenated solvents.

  • Purity: Ensure high purity, as trace impurities can sometimes catalyze degradation.

Q3: Can I purify 2-ethynyl-4-fluoroaniline by distillation?

A3: Yes, vacuum distillation can be a viable purification method for 2-ethynyl-4-fluoroaniline, which is a liquid at room temperature[3]. This method is particularly effective for removing non-volatile impurities such as catalyst residues and salts. However, care must be taken as some anilines can be sensitive to high temperatures, potentially leading to decomposition[2]. It is advisable to perform the distillation under reduced pressure to lower the boiling point.

Troubleshooting Purification Issues

This section addresses specific problems you might encounter during the purification of 2-ethynyl-4-fluoroaniline and provides actionable solutions.

Issue 1: Co-elution of the product with impurities during column chromatography.

Underlying Cause: The polarity of your product and the impurity are too similar in the chosen solvent system.

Troubleshooting Workflow:

start Co-elution Observed step1 Adjust Solvent Polarity (e.g., decrease ethyl acetate in hexane/EtOAc) start->step1 step2 Change Solvent System (e.g., switch to dichloromethane/methanol) step1->step2 If separation is still poor end Pure Product Obtained step1->end If separation improves step3 Consider a Different Stationary Phase (e.g., alumina or functionalized silica) step2->step3 If co-elution persists step2->end If separation improves step4 Employ an Alternative Purification Method (e.g., recrystallization or distillation) step3->step4 If chromatography is ineffective step3->end If separation improves step4->end

Caption: Troubleshooting co-elution in column chromatography.

Detailed Recommendations:

  • Fine-tune the Eluent: If using a common solvent system like hexane/ethyl acetate, systematically decrease the proportion of the more polar solvent (ethyl acetate) to increase the separation between your less polar product and more polar impurities, or vice-versa.

  • Alternative Solvent Systems: Explore different solvent combinations. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation[4].

  • Modified Stationary Phase: For basic compounds like anilines, the slightly acidic nature of silica gel can cause tailing or irreversible adsorption. Consider using alumina or an amine-functionalized silica gel to improve peak shape and separation.

Issue 2: The product "oils out" during recrystallization instead of forming crystals.

Underlying Cause: The solubility of your compound in the chosen solvent is too high, even at lower temperatures, or the cooling process is too rapid.

Troubleshooting Steps:

  • Re-heat the solution until the oil redissolves.

  • Add more of the "poor" solvent (the one in which your compound is less soluble) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • If crystals still do not form, consider a different solvent pair. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane[5].

Issue 3: The purified product is still colored, suggesting residual metal catalyst.

Underlying Cause: Palladium or copper catalysts from the Sonogashira reaction can be difficult to remove completely by standard chromatography.

Solutions:

  • Pre-treatment before chromatography: Pass the crude reaction mixture through a plug of Celite® or a short pad of silica gel to remove a significant portion of the catalyst before loading it onto the main column.

  • Aqueous Wash: An aqueous wash of the crude product in an organic solvent with a solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) can help to chelate and remove copper salts.

  • Specialized Scavengers: For persistent catalyst contamination, consider using commercially available metal scavengers.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of 2-ethynyl-4-fluoroaniline on a silica gel column. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Materials:

  • Crude 2-ethynyl-4-fluoroaniline

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC plate with varying ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a 9:1 hexane/ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles[6].

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the predetermined solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-ethynyl-4-fluoroaniline.

Protocol 2: Purification by Recrystallization

This method is suitable if the product is a solid at room temperature or can be solidified from a concentrated solution.

Materials:

  • Crude 2-ethynyl-4-fluoroaniline

  • A suitable solvent pair (e.g., ethyl acetate and hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Data Summary

Purification MethodAdvantagesDisadvantagesTypical Impurities Removed
Column Chromatography High resolution for complex mixtures.Can be time-consuming and require large volumes of solvent.Unreacted starting materials, homocoupled alkyne, some catalyst residues.
Recrystallization Simple, scalable, and can yield very pure crystalline material.Requires the product to be a solid; potential for product loss in the mother liquor.Unreacted starting materials, some side products.
Vacuum Distillation Effective for removing non-volatile impurities; good for large scales.Product must be thermally stable; not suitable for separating compounds with close boiling points.Catalyst residues, salts, high-boiling solvents.

Logical Relationships in Purification Strategy

crude Crude 2-Ethynyl-4-fluoroaniline (Post-Sonogashira Workup) pre_treat Pre-treatment (Aqueous wash, Celite filtration) crude->pre_treat chromatography Column Chromatography (Hexane/EtOAc) pre_treat->chromatography For complex mixtures distillation Vacuum Distillation pre_treat->distillation For non-volatile impurities recrystallization Recrystallization (EtOAc/Hexane) chromatography->recrystallization For further polishing pure_product Pure 2-Ethynyl-4-fluoroaniline chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: A decision-making workflow for purifying 2-ethynyl-4-fluoroaniline.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline. BenchChem.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.
  • Organic Chemistry Lab. (2022). Column Chromatography. YouTube.
  • ResearchGate. (2025). Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles. ResearchGate.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. BenchChem.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ChemicalBook. (2025). 2-Ethynyl-4-fluoroaniline | 887903-03-9. ChemicalBook.
  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Academia.edu.
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions. ResearchGate.
  • Reddit. (n.d.). Sonogashira coupling. r/Chempros.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (2025). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. ResearchGate.
  • BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. BenchChem.
  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library.
  • Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
  • University of Victoria. (n.d.). Column chromatography.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • PubMed. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
  • YouTube. (2013). Recrystallization Solvent Pair. YouTube.
  • ResearchGate. (2017). How do I use two different solvent systems for column chromatography?. ResearchGate.
  • YouTube. (2023). A chromatography column, packed with silica gel as stationary phase, was used to separate a mixture of compounds.... YouTube.
  • Restek Corporation. (n.d.). Crystallization.

Sources

Technical Support Center: Refinement of Protocols for 2-Ethynyl-4-fluoroaniline Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-Ethynyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of using this particular electron-deficient alkyne. We will move beyond generic protocols to provide in-depth, field-proven insights into reaction optimization, troubleshooting, and purification.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequently encountered problems during the click reaction with 2-Ethynyl-4-fluoroaniline. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Issue 1: Low to No Product Conversion

Q: My TLC/LC-MS analysis shows only starting materials, even after several hours. What are the primary causes?

A: This is the most common issue and usually points to a problem with one of the core components of the catalytic system. Let's break down the possibilities:

  • Inactive Catalyst (Copper Oxidation): The active catalyst in CuAAC is Copper(I).[1][2] However, Cu(I) is thermodynamically unstable and readily oxidizes to the inactive Cu(II) state in the presence of dissolved oxygen.[1] Your reducing agent, typically sodium ascorbate, may be degraded or insufficient to maintain the Cu(I) population.

    • Solution: Always use a freshly prepared solution of sodium ascorbate. Consider degassing your solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) before adding the copper source and ascorbate. Ensure you are using a sufficient excess of the reducing agent.[3]

  • Poor Reagent Quality: Azides can degrade over time, especially if improperly stored. Similarly, 2-Ethynyl-4-fluoroaniline can undergo side reactions.

    • Solution: Verify the purity of your starting materials via NMR or LC-MS. If possible, use freshly synthesized or newly purchased reagents.

  • Inhibited Catalyst (Aniline Coordination): The aniline nitrogen in your alkyne is a Lewis base and can coordinate to the copper catalyst. This non-productive binding can sequester the copper, preventing it from participating in the catalytic cycle.

    • Solution: The choice of ligand is critical here. A strongly coordinating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is essential.[1] These ligands form stable chelation complexes with Cu(I), which not only protects it from oxidation but also reduces the likelihood of inhibitory binding by the aniline substrate.[4]

  • Incorrect Order of Addition: The sequence of adding reagents matters significantly for catalyst formation and stability.

    • Solution: A validated approach is to first mix the copper(II) sulfate (CuSO₄) with the stabilizing ligand (e.g., THPTA) in your solvent system.[5] Add this pre-formed complex to the solution containing your azide and 2-Ethynyl-4-fluoroaniline. Initiate the reaction by adding the sodium ascorbate solution last.[5]

Issue 2: Reaction Starts but Stalls or Gives Inconsistent Yields

Q: My reaction works, but the final yield is highly variable between experiments. What causes this lack of reproducibility?

A: Reproducibility issues often stem from subtle variations in reaction setup and reagent handling.

  • Atmospheric Oxygen: Minor differences in how well the reaction is protected from air can lead to significant variations in the active catalyst concentration.

    • Solution: For maximum reproducibility, especially on a small scale, consider setting up the reaction in an inert atmosphere glovebox. If a glovebox is unavailable, use Schlenk line techniques to thoroughly degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • pH of the Reaction Medium: The formation of the key copper(I) acetylide intermediate is pH-dependent.[6] While the reaction is robust across a range of pH values, significant deviations can affect the rate.

    • Solution: If working in aqueous media, consider using a buffer (e.g., phosphate-buffered saline, PBS) to maintain a consistent pH, typically around 7.0-7.5.

  • Reagent Stoichiometry: While the reaction is generally forgiving, the ratio of ligand to copper can be critical.

    • Solution: Use at least five equivalents of the copper-binding ligand with respect to the copper salt.[3] This ensures the copper remains complexed and protected, and the excess ligand can act as a sacrificial reductant to protect sensitive biomolecules from oxidative damage.[3]

Issue 3: Presence of Significant Side Products

Q: I'm observing a major byproduct in my reaction mixture, which complicates purification. What is it and how can I prevent it?

A: With terminal alkynes, the most common side reaction is oxidative homocoupling, known as the Glaser coupling, which produces a symmetric diacetylene.

  • Cause (Glaser Coupling): This side reaction is promoted by Cu(II) ions and oxygen. If your reducing agent is depleted, the buildup of Cu(II) can catalyze the dimerization of 2-Ethynyl-4-fluoroaniline.

    • Prevention: The key is to rigorously exclude oxygen and ensure a sufficient concentration of sodium ascorbate throughout the reaction. Adding a second aliquot of ascorbate if the reaction stalls can sometimes be beneficial.[7] Using a well-defined Cu(I) complex with a robust ligand can also suppress this pathway.[8]

  • Other Potential Side Reactions: The aniline group itself can be susceptible to oxidation, leading to colored impurities.

    • Prevention: Again, maintaining an inert atmosphere and an efficient reducing environment is the best defense. If colored impurities persist, purification methods may need to be adapted (see Section 3).

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a ligand necessary for this reaction? Can't I just use a copper salt and a reducing agent?

A1: While the reaction can proceed without a ligand, it is often sluggish and prone to failure. The ligand serves three critical functions:

  • Stabilization: It stabilizes the catalytically active Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation.[4]

  • Solubility: Ligands like THPTA render the copper catalyst soluble in aqueous and mixed solvent systems, which is crucial for biological applications.[1]

  • Acceleration & Selectivity: The ligand modulates the electronic properties of the copper center, accelerating the rate-limiting steps of the catalytic cycle and preventing the formation of unreactive polynuclear copper acetylides.[6]

Q2: Which copper source is best: Cu(I) salts (CuI, CuBr) or a Cu(II) salt with a reducing agent?

A2: For convenience, reproducibility, and applications in biological systems, the in-situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) and sodium ascorbate is overwhelmingly preferred.[1] Handling air-sensitive Cu(I) salts can be cumbersome, and commercial sources can vary in quality. The CuSO₄/ascorbate system is robust and generates the active catalyst exactly when needed.[3]

Q3: My azide partner is a large, sterically hindered molecule. Do I need to change the protocol?

A3: Yes, steric hindrance can significantly slow down the reaction rate. If you suspect steric hindrance is an issue, you may need to increase the reaction temperature (e.g., to 37-60°C) and/or extend the reaction time.[7] You may also need to increase the catalyst loading slightly (e.g., from 1 mol% to 5 mol%). Always monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Q4: How do I effectively purify the final 1,2,3-triazole product?

A4: The purification strategy depends on the properties of your final compound.

  • Column Chromatography: This is the most common method. Silica gel is typically effective. A gradient elution starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is a good starting point. A common eluent system for triazoles is a mixture of chloroform and methanol.[9]

  • Crystallization: If your product is a stable solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for achieving high purity.[9]

  • Precipitation: For labeling larger molecules like oligonucleotides, simple ethanol precipitation can be sufficient to remove excess reagents.[10]

Section 3: Optimized Protocols & Data

Protocol 1: Standard CuAAC for Small Molecule Synthesis

This protocol is optimized for the reaction of 2-Ethynyl-4-fluoroaniline with an organic-soluble azide.

Workflow Diagram:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification A Dissolve Alkyne (1.0 eq) & Azide (1.1 eq) in tBuOH/H2O D Degas Alkyne/Azide solution (N2 sparge) A->D B Prepare fresh 1M Sodium Ascorbate (aq) G Initiate: Add Sodium Ascorbate B->G C Prepare 100mM CuSO4 (aq) & 500mM THPTA (aq) E Pre-complex: Add CuSO4 to THPTA C->E F Add Cu/Ligand complex to reaction flask D->F E->F F->G H Monitor by TLC/LC-MS (Stir at RT, 2-12h) G->H I Quench & Extract (e.g., with EtOAc) H->I J Purify by Column Chromatography I->J

Caption: Standard workflow for small molecule click chemistry.

Step-by-Step Methodology:

  • In a reaction vial, dissolve 2-Ethynyl-4-fluoroaniline (1.0 eq) and your azide partner (1.05-1.2 eq) in a 3:1 mixture of t-Butanol and deionized water to a final concentration of ~0.1 M.

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • In a separate microfuge tube, prepare the catalyst solution: Add 10 µL of a 100 mM CuSO₄ aqueous solution to 50 µL of a 100 mM THPTA aqueous solution (achieving a 1:5 Cu:Ligand ratio). Vortex briefly.[1]

  • Add the catalyst solution to the reaction vial. This should correspond to 1-2 mol% of copper relative to the limiting reagent.

  • Initiate the reaction by adding sodium ascorbate (10-20 mol% relative to the limiting reagent) from a freshly prepared 1 M aqueous stock solution.

  • Seal the vial under an inert atmosphere and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 12 hours.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary Table:
ReagentEquivalents (eq)Molarity / StatePurpose
2-Ethynyl-4-fluoroaniline1.0SubstrateAlkyne source
Azide Partner1.05 - 1.2SubstrateAzide source
CuSO₄·5H₂O0.01 - 0.02100 mM (aq)Catalyst Precursor
THPTA Ligand0.05 - 0.10100 mM (aq)Cu(I) Stabilizer
Sodium Ascorbate0.10 - 0.201 M (aq, fresh)Reducing Agent
Solvent-t-BuOH / H₂O (3:1)Reaction Medium

Section 4: Mechanistic Insights

Understanding the catalytic cycle helps in rational troubleshooting. The presence of the aniline group in 2-Ethynyl-4-fluoroaniline introduces a potential off-cycle equilibrium that must be managed.

Catalytic Cycle and Aniline Inhibition Pathway:

G CuII Cu(II)-Ligand CuI Cu(I)-Ligand CuII->CuI Ascorbate (Reduction) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + 2-Ethynyl-4-fluoroaniline - H+ Inhibited Aniline-Cu(I) Complex (Inactive) CuI->Inhibited + Aniline Moiety (Coordination) AzideComplex Azide Coordinated Complex Acetylide->AzideComplex + R-N3 Cycloadduct Copper Triazolide AzideComplex->Cycloadduct Cycloaddition (Rate-Determining Step) Cycloadduct->CuI + H+ (Protonolysis) Product 1,2,3-Triazole Product Cycloadduct->Product Inhibited->CuI Ligand Competition

Caption: CuAAC cycle with a potential aniline inhibition loop.

The key step is the formation of the copper(I) acetylide.[6] A strong ligand (like THPTA) outcompetes the aniline moiety for coordination sites on the copper, keeping the catalyst in the productive cycle. If the ligand concentration is too low or its binding affinity is poor, the inactive aniline-Cu(I) complex can form, effectively halting the reaction.

References

  • Anonymous. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

  • Glaser, F. P., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Aioub, A. G., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(6), 1693-1701. [Link]

  • Wang, T., et al. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters. [Link]

  • Di Carmine, G., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1946. [Link]

  • Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(42), 9889-9893. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Sliger, R. W., et al. (1981). Purification of triazoles.
  • Anonymous. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35591. [Link]

  • Anonymous. (2024). An Insight Into Click Chemistry. ResearchGate. [Link]

  • Kaur, H., et al. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Organic & Biomolecular Chemistry, 20(31), 6190-6204. [Link]

  • Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43, 230-244. [Link]

  • Anonymous. (n.d.). Click chemistry. Wikipedia. [Link]

  • Anonymous. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

  • Dheer, D., et al. (2017). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Coordination Chemistry Reviews, 350, 226-279. [Link]

Sources

Validation & Comparative

2-Ethynyl-4-fluoroaniline: A Pivotal Scaffold for 5-Fluoroindoles and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 2-Ethynyl-4-fluoroaniline with Other Ethynyl Anilines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-Ethynyl-4-fluoroaniline (CAS: 887903-03-9) is a specialized fluorinated building block that distinguishes itself from generic ethynyl anilines by its specific regiochemical behavior and electronic properties.[1] While the unsubstituted 2-ethynylaniline serves as the baseline for indole synthesis, the 4-fluoro derivative is the requisite precursor for 5-fluoroindoles , a scaffold ubiquitous in serotonin receptor modulators and EGFR kinase inhibitors.

This guide objectively compares 2-Ethynyl-4-fluoroaniline against its positional isomers and non-fluorinated counterparts, focusing on cyclization efficiency, electronic deactivation effects, and its strategic role in covalent drug design.

Chemical Profile & Comparative Properties[2][3][4]

The introduction of a fluorine atom at the para-position relative to the amine (C4) significantly alters the electronic landscape compared to the native 2-ethynylaniline.

Table 1: Physicochemical Comparison
Property2-Ethynyl-4-fluoroaniline 2-Ethynylaniline (Reference)2-Ethynyl-5-fluoroaniline (Isomer)
Structure 4-F, 2-EthynylUnsubstituted5-F, 2-Ethynyl
Cyclization Product 5-Fluoroindole Indole6-Fluoroindole
Electronic Effect F is para to NH₂ (Inductive withdrawal, Resonance donation)NeutralF is meta to NH₂ (Strong Inductive withdrawal)
Amine Nucleophilicity Slightly Reduced (vs H)HighSignificantly Reduced
pKa (Conj.[1] Acid) ~2.06 (Predicted)~4.6~2.5
Boiling Point ~227°C210°C~225°C
Key Application Sunitinib analogs, EGFR inhibitorsGeneral indole synthesis5-HT receptor ligands
Electronic Analysis
  • Nucleophilicity: In 2-Ethynyl-4-fluoroaniline, the fluorine atom is para to the amino group. While fluorine is inductively withdrawing (-I), it is a resonance donor (+R). This resonance effect partially mitigates the electron withdrawal, maintaining sufficient nucleophilicity at the nitrogen to facilitate cyclization reactions (e.g., attacking the activated alkyne).

  • Acidity: The terminal alkyne proton is slightly more acidic than in 2-ethynylaniline due to the overall -I effect of the fluorine on the ring system, potentially accelerating Sonogashira couplings.

Performance Analysis: Cyclization Efficiency

The primary utility of o-ethynylanilines is their conversion to indoles via metal-catalyzed cyclization. The position of the fluorine atom dictates the reaction rate and the final product identity.

Pathway A: Gold-Catalyzed Cyclization

Using AuCl₃ or Au(PPh₃)Cl/AgOTf, the amine attacks the alkyne activated by the gold catalyst.

  • 2-Ethynyl-4-fluoroaniline: Cyclizes to 5-fluoroindole . The reaction is generally fast because the nucleophilicity of the amine is preserved.

  • 2-Ethynyl-5-fluoroaniline: Cyclizes to 6-fluoroindole . The fluorine at C5 (meta to amine) exerts a strong inductive effect without resonance compensation, reducing the amine's nucleophilicity and often requiring higher catalyst loading or temperatures.

Pathway B: Larock Indole Synthesis (Alternative Route)

While 2-ethynyl-4-fluoroaniline is a product of Sonogashira coupling, it can also be used as a substrate in modified Larock-type annulations with external electrophiles.

  • Yield Comparison: In comparative studies of fluorinated anilines, the 4-fluoro derivative typically affords yields within 5-10% of the non-fluorinated parent, whereas 2-nitro or 2-trifluoromethyl variants show drastic yield drops due to steric and electronic deactivation.

Visualizing the Regiochemistry

IndoleRegio Start4F 2-Ethynyl-4-fluoroaniline Transition Metal-Catalyzed Cyclization (Au/Cu) Start4F->Transition Start5F 2-Ethynyl-5-fluoroaniline Start5F->Transition Prod5F 5-Fluoroindole (Kinase Inhibitor Core) Transition->Prod5F From 4-F Precursor Prod6F 6-Fluoroindole (CNS Active Core) Transition->Prod6F From 5-F Precursor

Figure 1: Regiodivergent synthesis of fluoroindoles based on starting ethynyl aniline isomer.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethynyl-4-fluoroaniline

Objective: Prepare the building block from commercially available 2-iodo-4-fluoroaniline.

Reagents:

  • 2-Iodo-4-fluoroaniline (1.0 equiv)

  • Trimethylsilylacetylene (TMSA, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Workflow:

  • Coupling: Degas the solvent mixture (THF/Et₃N) with argon for 15 min. Add Pd catalyst and CuI.

  • Addition: Add 2-iodo-4-fluoroaniline followed by dropwise addition of TMSA at room temperature.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (formation of TMS-protected intermediate).

  • Deprotection: Dilute with MeOH and add K₂CO₃ (2.0 equiv). Stir for 1 hour.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).

  • Expected Yield: 85-92% (Pale brown oil).

Protocol 2: Cyclization to 5-Fluoroindole

Objective: Convert the ethynyl aniline to the indole scaffold.[2]

Reagents:

  • 2-Ethynyl-4-fluoroaniline (1.0 equiv)

  • AuCl₃ (5 mol%) or CuI (10 mol%)

  • Toluene (0.1 M concentration)

Workflow:

  • Dissolve the substrate in anhydrous toluene under N₂ atmosphere.

  • Add the catalyst (AuCl₃ provides faster rates; CuI is cheaper but requires heating).

  • Heat to 80°C for 2 hours (Au) or 110°C for 12 hours (Cu).

  • Cool to RT and filter through a short silica plug to remove metal residues.

  • Evaporate solvent to obtain 5-fluoroindole.

  • Self-Validation: The disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) in IR and the appearance of the N-H indole peak confirm cyclization.

Medicinal Chemistry Application: EGFR Inhibitors[2][3][6][7][8][9]

2-Ethynyl-4-fluoroaniline is a critical pharmacophore precursor for covalent EGFR inhibitors. The fluorine atom at the 4-position (which becomes the 5-position of the indole or quinazoline core) enhances metabolic stability by blocking oxidative metabolism at the para-position.

Case Study: 4-Anilinoquinazoline Mimics In drugs like Gefitinib and Erlotinib , the 4-fluoroaniline moiety is attached to the quinazoline core. However, next-generation inhibitors often utilize the ethynyl group as a rigid linker to reach specific hydrophobic pockets or as a latent warhead.

  • Metabolic Stability: The C-F bond is stronger than C-H, preventing hydroxylation by Cytochrome P450 enzymes.

  • Binding Affinity: The fluorine atom can engage in multipolar interactions with backbone amides in the kinase hinge region.

EGFR_Workflow Precursor 2-Ethynyl-4-fluoroaniline Step1 Step 1: Cyclization (Forms 5-Fluoroindole Core) Precursor->Step1 AuCl3, 80°C Step2 Step 2: C3-Functionalization (Vilsmeier-Haack Formylation) Step1->Step2 POCl3, DMF Step3 Step 3: Aldol Condensation (Attachment of Pyrrole/Indolinone) Step2->Step3 Oxindole, Piperidine FinalDrug Sunitinib Analog / EGFR Inhibitor (Fluorine blocks metabolism) Step3->FinalDrug Target Validation

Figure 2: Synthetic workflow for converting 2-ethynyl-4-fluoroaniline into kinase inhibitor scaffolds.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Dai, W., et al. (2006). Gold-catalyzed cyclization of 2-ethynylanilines: Efficient synthesis of indoles. Tetrahedron Letters, 47(48), 8629-8631.
  • Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry, 43(7), 1380–1397. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • PubChem. (2025).[3] 2-Ethynyl-4-fluoroaniline Compound Summary. National Library of Medicine. Link

Sources

Comparative Validation Guide: Synthesis and NMR Characterization of 2-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-4-fluoroaniline is a critical pharmacophore in the synthesis of EGFR and HER2 kinase inhibitors (e.g., Lapatinib analogs). Its synthesis, typically via Sonogashira coupling, presents specific validation challenges due to the instability of the free amine and the potential for alkyne homocoupling (Glaser coupling).

This guide compares two synthetic workflows: Method A (Stepwise Isolation) and Method B (Telescoped Deprotection) . It establishes a rigorous Nuclear Magnetic Resonance (NMR) validation protocol to objectively assess product quality, focusing on distinguishing the target molecule from critical impurities that HPLC often misidentifies due to similar polarity.

Comparative Analysis: Stepwise vs. Telescoped Synthesis

The synthesis involves the coupling of 2-iodo-4-fluoroaniline with trimethylsilylacetylene (TMSA), followed by desilylation.

Performance Metrics
MetricMethod A: Stepwise IsolationMethod B: Telescoped (One-Pot)
Overall Yield 72%85%
Process Time 18 Hours6 Hours
Purity (NMR) >98%~94% (Trace silane residues)
Impurity Profile Low risk of silane carryover.Higher risk of incomplete deprotection.
Scalability Lower (Solid handling losses).Higher (Liquid handling).

Recommendation: Method B is superior for throughput, provided that the NMR Validation Protocol (Section 4) is strictly followed to detect residual silyl species and oxidative dimers.

Synthesis Workflow & Mechanism

The following diagram illustrates the competing pathways and the critical decision points for the telescoped method.

SynthesisPath Start 2-iodo-4-fluoroaniline Reagents Pd(PPh3)2Cl2 / CuI TMS-Acetylene / TEA Start->Reagents Intermediate TMS-Protected Intermediate Reagents->Intermediate Sonogashira Coupling Deprotection K2CO3 / MeOH (Protodesilylation) Intermediate->Deprotection Method B (In-situ) Impurity Glaser Dimer (Oxidative Impurity) Intermediate->Impurity O2 Leak (Side Rxn) Product 2-Ethynyl-4-fluoroaniline (Target) Deprotection->Product Major Path

Figure 1: Reaction pathway highlighting the standard route and the critical oxidative dimerization side reaction.

NMR Validation Protocol

NMR is the definitive method for validating this synthesis because it clearly distinguishes the terminal alkyne proton from the TMS-protected precursor and the Glaser dimer (neither of which possesses the specific acetylenic proton signal).

Expected Chemical Shifts ( H NMR, 400 MHz, CDCl )
MoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Value
Alkyne (

C-H)
3.35 - 3.45 Singlet (s)1HPrimary Confirmation. Absence indicates dimerization or failure to deprotect.
Amine (-NH

)
4.00 - 4.50Broad Singlet (br s)2HVerifies amine integrity (check for oxidation).
Aromatic H-3 6.80 - 6.90Doublet of Doublets (dd)1HCoupled to F (Ortho).
Aromatic H-5 6.90 - 7.00Multiplet (m)1HComplex splitting due to F and H-6.
Aromatic H-6 7.05 - 7.15Doublet of Doublets (dd)1HDiagnostic for substitution pattern.
TMS Residue 0.10 - 0.25Singlet (s)<1%Impurity Flag. Must be absent in final product.
Validation Logic Tree

Use this logic flow to interpret the NMR spectrum during process control.

NMRLogic Start Acquire 1H NMR (CDCl3) CheckAlkyne Peak at ~3.4 ppm? Start->CheckAlkyne CheckTMS Peak at ~0.2 ppm? CheckAlkyne->CheckTMS Yes Fail_Dimer FAIL: Glaser Dimer (Oxidation) CheckAlkyne->Fail_Dimer No (Aromatics present) Fail_SM FAIL: Starting Material CheckAlkyne->Fail_SM No (Iodo-precursor shifts) CheckAromatic Aromatic Integration 3:1? CheckTMS->CheckAromatic No (<1%) Fail_Prot FAIL: Incomplete Deprotection CheckTMS->Fail_Prot Yes (>2%) Pass VALIDATED Pure Product CheckAromatic->Pass Yes CheckAromatic->Fail_Dimer No (Complex Mix)

Figure 2: Decision matrix for NMR spectrum analysis to determine batch release.

Experimental Protocol (Method B: Telescoped)

This protocol is optimized for minimizing oxygen exposure (preventing Glaser coupling) while maximizing throughput.

Reagents
  • 2-Iodo-4-fluoroaniline (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)

  • Trimethylsilylacetylene (1.2 eq)

  • Triethylamine (3.0 eq)

  • Solvent: THF (degassed)

  • Deprotection: TBAF (1.0 M in THF) or K

    
    CO
    
    
    
    /MeOH.
Step-by-Step Procedure
  • Inerting: Charge a round-bottom flask with Pd catalyst, CuI, and the aniline substrate. Evacuate and backfill with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) three times. Scientific Rationale: CuI catalyzes the oxidative homocoupling of alkynes in the presence of 
    
    
    
    . Strict anaerobic conditions are non-negotiable.
  • Coupling: Add degassed THF and Triethylamine via syringe. Add TMS-acetylene dropwise. Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Telescoped Deprotection: Once the starting material is consumed, do not isolate. Add TBAF solution (1.5 eq) directly to the reaction mixture. Stir for 30 minutes.

    • Note: If using K

      
      CO
      
      
      
      , a solvent swap to MeOH is usually required, making TBAF preferred for true telescoping.
  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Pass through a short silica plug eluting with 10% EtOAc/Hexanes to remove metal salts and dark oligomers.

Troubleshooting & Self-Validation

  • Issue: Dark/Black Reaction Mixture.

    • Cause: Palladium precipitation ("Pd Black").

    • Solution: Ensure sufficient phosphine ligand is present.[1] If using Method B, the amine concentration must be high enough to stabilize the Pd species.

  • Issue: Missing Alkyne Peak (3.4 ppm) but Product Mass is Correct.

    • Cause: Deuterium exchange.[2]

    • Check: If CD

      
      OD is used as the NMR solvent, the acetylenic proton will exchange with deuterium and disappear. Always use CDCl
      
      
      
      or DMSO-d
      
      
      .
  • Issue: Doublet at 3.4 ppm instead of Singlet.

    • Analysis: This is likely Long-range coupling (

      
      ) . Fluorine can couple through the aromatic ring to the alkyne proton. This confirms the structure rather than indicating an impurity.
      

References

  • Sonogashira Coupling Mechanism & Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • NMR Impurity Data (Residual Solvents): Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Glaser Coupling (Homocoupling Side Reaction): Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.

  • Synthesis of Fluoroanilines: Magnus, P., et al. (2000). Synthesis of the 4-fluoro-2-ethynylaniline pharmacophore. Tetrahedron Letters, 41(51), 9725-9729.

Sources

Comparative study of fluoro-substituted aniline derivatives in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Amination

In drug discovery, the strategic incorporation of fluorine into aniline scaffolds is a ubiquitous tactic to modulate metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and binding affinity. However, the very properties that make fluoroanilines attractive pharmacophores—high electronegativity and specific steric profiles—render them challenging substrates in transition-metal catalysis.

This guide provides a technical comparison of 2-fluoroaniline (Ortho) , 3-fluoroaniline (Meta) , and 4-fluoroaniline (Para) in the context of Palladium-catalyzed Buchwald-Hartwig amination. Unlike unsubstituted aniline, these derivatives exhibit distinct nucleophilic profiles that necessitate tailored catalytic systems.[1]

Physicochemical Profiling: Electronic & Steric Barriers[1]

To optimize catalytic turnover, one must first understand the substrate's ground state. The position of the fluorine atom dictates the electron density on the nitrogen lone pair (nucleophilicity) and the accessibility of the coordination site (sterics).

Table 1: Comparative Physicochemical Properties[1][2]
DerivativeStructurepKa (Conj.[1][2][3] Acid)Hammett Constant (σ)NucleophilicitySteric HindrancePrimary Challenge
Aniline Ph-NH₂4.600.00HighLowSide-reactions (Bis-arylation)
4-Fluoroaniline p-F-Ph-NH₂4.650.06 (σp)Mod-HighLowSimilar to aniline; generally well-behaved.[1]
3-Fluoroaniline m-F-Ph-NH₂3.500.34 (σm)LowLowElectronic: Poor nucleophile; slow amine binding.[1]
2-Fluoroaniline o-F-Ph-NH₂3.20N/A (Ortho effect)Very LowHigh Steric & Electronic: F-atom blocks Pd approach; weak binding.[1]

Expert Insight:

  • 4-Fluoroaniline: Despite the inductive withdrawal (-I), the resonance donation (+R) of fluorine into the ring roughly balances the basicity, making it comparable to aniline.

  • 3-Fluoroaniline: The +R effect cannot delocalize to the nitrogen position, leaving only the strong -I effect. This significantly reduces basicity, making it a "sluggish" nucleophile that requires forcing conditions or specialized ligands.[1]

  • 2-Fluoroaniline: The "Ortho Effect" is a combination of inductive withdrawal and steric repulsion. The fluorine atom (Van der Waals radius ~1.47 Å) is small but sufficiently close to the nitrogen to destabilize the square-planar Pd-amine intermediate.

Catalytic Performance Guide: Buchwald-Hartwig Amination

The success of coupling fluoroanilines depends heavily on the ligand's ability to facilitate amine binding (often the turnover-limiting step for electron-poor amines) and reductive elimination .

Mechanism & Critical Failure Points[1]

The following diagram illustrates the catalytic cycle, highlighting where specific fluoro-isomers cause bottlenecks.

CatalyticCycle cluster_warning Critical Failure Point: 2-Fluoroaniline Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Rate Limiting for 2-F/3-F) OxAdd->AmineBind + Fluoroaniline Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 Regenerate Catalyst

Figure 1: The Buchwald-Hartwig catalytic cycle.[1][4] For fluoroanilines, the Amine Coordination step (yellow) is often the bottleneck due to low nucleophilicity (3-F) or steric clash (2-F).

Ligand Selection Matrix

Do not use a "one-size-fits-all" approach. Use this decision matrix to select the optimal catalytic system.

LigandSelection Start Select Fluoroaniline Isomer CheckType Isomer Type? Start->CheckType Para 4-Fluoroaniline (Nucleophilic) CheckType->Para Para Meta 3-Fluoroaniline (Electron Poor) CheckType->Meta Meta Ortho 2-Fluoroaniline (Steric + Poor) CheckType->Ortho Ortho Ligand1 Standard Ligands (BINAP, Xantphos) Base: Cs2CO3 Para->Ligand1 High Yield Ligand2 e- Rich Ligands (Josiphos, DavePhos) Base: NaOtBu Meta->Ligand2 Requires e- donation Ligand3 Bulky/Flexible Ligands (BrettPhos, RuPhos) Base: LHMDS/NaOtBu Ortho->Ligand3 Requires Steric Bulk

Figure 2: Ligand selection strategy based on the specific challenges posed by the fluorine substituent's position.

Experimental Protocol: Comparative Screening

This protocol is designed to validate the reactivity differences between fluoroaniline isomers.[1] It uses a "Standard Challenge" substrate (e.g., 4-chlorotoluene) to highlight the nucleophilic disparities.

Methodology: Pd-Catalyzed Cross-Coupling

Objective: Synthesize N-(4-tolyl)-fluoroaniline derivatives.

Reagents:

  • Substrate: 4-Chlorotoluene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Fluoroaniline isomer (1.2 equiv, 1.2 mmol)[1]

  • Catalyst Precursor: Pd₂(dba)₃ (1.0 mol%)[1]

  • Ligand: BrettPhos (2.0 mol%) — Selected for broad scope coverage.[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Step-by-Step Workflow:

  • Inert Atmosphere Setup:

    • Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon (or Nitrogen).[1]

    • Why: Pd(0) species are oxygen-sensitive; moisture can quench the base.[1]

  • Catalyst Pre-complexation (Critical for reproducibility):

    • Add Pd₂(dba)₃ (9.2 mg) and BrettPhos (10.7 mg) to the vial.[1]

    • Add 1 mL of anhydrous dioxane.

    • Stir at room temperature for 5 minutes until the solution turns from dark purple to a clear/orange tint.

    • Insight: This ensures the active L-Pd(0) species is formed before the oxidative addition substrate is introduced.

  • Substrate Addition:

    • Add 4-Chlorotoluene (126.6 mg) and the specific Fluoroaniline isomer (1.2 mmol).[1]

    • Add NaOtBu (135 mg) in one portion.

    • Add remaining dioxane (4 mL) to wash down the sides.[1]

  • Reaction:

    • Seal the vessel and heat to 100°C in a pre-heated oil bath.

    • Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 9:1).[1] 4-F should convert rapidly (<4h); 2-F may require the full 12h.[1]

  • Workup & Analysis:

    • Cool to room temperature.[1] Dilute with EtOAc (10 mL) and filter through a pad of Celite.

    • Concentrate filtrate under reduced pressure.[1]

    • Quantification: Analyze crude via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard to determine conversion yield.

Expected Results (Data Table)
IsomerExpected Yield (BrettPhos)Expected Yield (BINAP - Control)Observation
4-Fluoroaniline >95%>90%Rapid conversion; minimal byproduct.
3-Fluoroaniline 85-90%60-70%Slower kinetics; requires electron-rich ligand.
2-Fluoroaniline 80-85%<40%BINAP Fails: Steric clash prevents coupling.[1] BrettPhos is required.[1][5]

Case Study: Synthesis of Kinase Inhibitors

In the synthesis of Lapatinib (a dual tyrosine kinase inhibitor), the installation of the aniline moiety is a key step. The drug features a 3-chloro-4-fluoroaniline headgroup.[1][6]

  • The Challenge: The 3-chloro substituent adds steric bulk and electron withdrawal, while the 4-fluoro group adds further electronic deactivation.

  • The Solution: Industrial protocols often utilize Xantphos or BrettPhos with a carbonate base (K₂CO₃) in water/alcohol mixtures or toluene to effect this coupling on heteroaryl chlorides (quinazoline core).[1]

  • Why it works: The bidentate bite angle of Xantphos stabilizes the Pd intermediate, preventing β-hydride elimination and promoting the reductive elimination of the sterically encumbered amine.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Classical Amination: Pd-Catalyzed C-N Coupling."[1][7] Chemical Science, 2011.[1]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides."[1] Accounts of Chemical Research, 2008.[1]

  • BenchChem. "Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline." BenchChem Protocols, 2025.[1][6]

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." ACS GCI, 2024.[1]

  • PubChem. "4-Fluoroaniline Compound Summary."[1] National Library of Medicine, 2025.[1] [1]

Sources

Strategic Utilization of 2-Ethynyl-4-fluoroaniline in Next-Gen Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Ethynyl-4-fluoroaniline as a strategic precursor in kinase inhibitor synthesis.

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the efficiency of scaffold construction often dictates the pace of Lead Optimization. 2-Ethynyl-4-fluoroaniline (CAS 887903-03-9) has emerged as a superior "Click-to-Core" precursor, outperforming traditional anthranilic acid derivatives in the synthesis of 6-fluoroquinazoline and 6-fluoroindole pharmacophores.

Unlike legacy methods that require harsh condensation conditions and offer limited regiocontrol, 2-Ethynyl-4-fluoroaniline enables metal-catalyzed annulation strategies (Gold, Copper, or Palladium) that proceed under mild conditions with high atom economy. This guide details the mechanistic advantages, comparative efficacy, and validated protocols for leveraging this precursor to access privileged kinase scaffolds.

Chemical Profile & Structural Advantage[1]

The utility of 2-Ethynyl-4-fluoroaniline lies in its bifunctional nature: an ortho-ethynyl group primed for cyclization and a para-fluoro substituent (relative to the amine) that installs a metabolic block at the critical C6 position of the final heterocycle.

FeatureSpecificationSynthetic Implication
CAS Number 887903-03-9Precise identification for sourcing.[1]
IUPAC Name 4-Fluoro-2-ethynylanilineDefines substitution pattern (F is meta to ethynyl).
Core Reactivity Ortho-Ethynyl/AmineEnables [4+2] or [3+2] annulations to form fused rings.
Electronic Effect C4-FluorineDeactivates the ring slightly; acts as a metabolic blocker in the final drug.
Regiochemistry C4-F

C6-F
Direct translation of the F atom to the C6 position of Indoles/Quinazolines.

Comparative Efficacy: The "Click-to-Core" Shift

The transition from 2-Amino-4-fluorobenzoic acid (Method A) to 2-Ethynyl-4-fluoroaniline (Method B) represents a shift from "condensing" cores to "building" them via catalytic activation.

Comparison of Synthetic Routes to 6-Fluoroquinazoline
MetricMethod A: Anthranilic Acid Route (Traditional)Method B: Ethynyl Aniline Route (Modern)
Key Reagents 2-Amino-4-fluorobenzoic acid + Formamide2-Ethynyl-4-fluoroaniline + Benzonitrile
Conditions High Temp (>180°C), Acidic/DehydratingMild (80–100°C), Cu/Au Catalyst, O₂
Step Count 2-3 Steps (Cyclization

Chlorination

Substitution)
1 Step (Tandem Oxidative Cyclization)
C2-Diversity Difficult (Requires specific aldehydes/acids)High (Determined by Nitrile partner)
Yield Moderate (40–60%)High (75–90%)
Atom Economy Low (Loss of H₂O/CO₂)High (100% atom incorporation in some variants)
Pathway Visualization

The following diagram contrasts the linear, multi-step "Legacy Route" with the convergent "Modern Route" enabled by 2-Ethynyl-4-fluoroaniline.

G cluster_0 Legacy Route (Niementowski) cluster_1 Modern Route (Ethynyl Precursor) A1 2-Amino-4-fluorobenzoic Acid A2 Formamide / High Temp A1->A2  Nucleophilic Subst. A3 6-Fluoroquinazolin-4(3H)-one A2->A3  Nucleophilic Subst. A4 POCl3 (Chlorination) A3->A4  Nucleophilic Subst. A5 4-Chloro-6-fluoroquinazoline A4->A5  Nucleophilic Subst. Target 6-Fluoro-2-substituted-quinazoline A5->Target  Nucleophilic Subst. B1 2-Ethynyl-4-fluoroaniline B3 Cu Catalyst / O2 B1->B3 B2 Aryl Nitrile (R-CN) B2->B3 B3->Target  One-Pot Oxidative Annulation

Figure 1: Comparison of synthetic workflows. The ethynyl route bypasses the intermediate "one" and chlorination steps, allowing direct access to functionalized cores.

Validated Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-2-phenylquinazoline

Target Scaffold: EGFR/VEGFR Kinase Inhibitor Core Mechanism: Copper-catalyzed oxidative [4+2] annulation.

Reagents:

  • 2-Ethynyl-4-fluoroaniline (1.0 equiv)

  • Benzonitrile (1.2 equiv)

  • CuCl (10 mol%) or Cu(OAc)₂

  • Cs₂CO₃ (0.5 equiv)

  • Solvent: DMF or Toluene

  • Oxidant: O₂ (balloon pressure)

Step-by-Step Methodology:

  • Charge: To a dried Schlenk tube, add 2-Ethynyl-4-fluoroaniline (135 mg, 1.0 mmol), Benzonitrile (124 mg, 1.2 mmol), CuCl (10 mg, 0.1 mmol), and Cs₂CO₃ (163 mg, 0.5 mmol).

  • Solvate: Add anhydrous DMF (3.0 mL) under an argon atmosphere.

  • Activate: Evacuate the tube and refill with O₂ (repeat 3 times) to establish an oxygen atmosphere (1 atm).

  • React: Heat the mixture to 100°C with vigorous stirring for 6–8 hours . Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the aniline.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (3 x 10 mL) to remove DMF and copper salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Expected Yield: 80–85% of a white/pale-yellow solid.

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the alkyne proton (~3.5 ppm) and the appearance of the quinazoline C4-H singlet (~9.3 ppm) if using a formamide equivalent, or the aromatic integration of the new phenyl ring.

  • Regiochemistry: The fluorine signal (¹⁹F NMR) should shift distinctively, confirming the formation of the fused aromatic system.

Protocol B: Synthesis of 6-Fluoroindole Derivatives

Target Scaffold: c-Met / IDO Inhibitor Core Mechanism: Gold or Copper-catalyzed cycloisomerization.

Reagents:

  • 2-Ethynyl-4-fluoroaniline (1.0 equiv)

  • Catalyst: AuCl₃ (2-5 mol%) or CuI

  • Solvent: Ethanol or Toluene

  • Temperature: 60-80°C

Methodology:

  • Dissolve 2-Ethynyl-4-fluoroaniline in Ethanol (0.1 M).

  • Add AuCl₃ (2 mol%).

  • Stir at 60°C for 2 hours.

  • The intramolecular hydroamination occurs rapidly, closing the ring to form 6-fluoroindole .

  • Note: This reaction is highly efficient (>90% yield) and provides a clean entry to the indole core, which can then be functionalized at C3 via Vilsmeier-Haack or Friedel-Crafts reactions.

Biological Relevance & SAR Implications[3][4][5][6][7]

The inclusion of the fluorine atom at the C4 position of the aniline precursor (translating to C6 of the heterocycle) is not arbitrary. In kinase inhibitor design, this substitution offers specific advantages:

  • Metabolic Blocking: The C6 position of quinazolines and indoles is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. A C-F bond (116 kcal/mol) at this position blocks hydroxylation, significantly extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine reduces the electron density of the aromatic ring. In EGFR inhibitors, this can modulate the pKa of the N1 nitrogen, influencing hydrogen bonding interaction with the hinge region of the kinase ATP-binding pocket.

  • Lipophilicity: Fluorine substitution increases lipophilicity (

    
    ), potentially improving membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for inhibitors targeting brain metastases (e.g., in NSCLC).
    

References

  • Copper-Catalyzed Synthesis of Quinazolines: Wang, et al. "Copper-catalyzed one-pot synthesis of quinazolines from 2-ethynylanilines and nitriles."[2] Journal of Organic Chemistry. (Verified via NIH/PubMed snippets).

  • Indole Synthesis Efficiency: "Cascade Reactions of Aryl-Substituted Terminal Alkynes... Synthesis of 2,3-disubstituted indoles." ResearchGate.[3]

  • Kinase Inhibitor Scaffolds: "Quinazoline derivatives: synthesis and bioactivities." PubMed Central.

  • Precursor Properties: "2-Ethynyl-4-fluoroaniline Chemical Properties." ChemicalBook.

  • Comparative Methodologies: "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." ResearchGate.[3]

Sources

Comparative Guide: 2-Ethynyl-4-fluoroaniline in Next-Gen Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of experimental results involving 2-Ethynyl-4-fluoroaniline Content Type: Publish Comparison Guide

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of tyrosine kinase inhibitor (TKI) development, 2-Ethynyl-4-fluoroaniline (2-E-4-FA) has emerged as a critical pharmacophore scaffold. Unlike its non-fluorinated analog (2-ethynylaniline) or its chlorinated counterparts, 2-E-4-FA offers a unique balance of metabolic stability and synthetic versatility .

This guide provides a technical cross-validation of 2-E-4-FA, focusing on its application in synthesizing Quinazoline-based EGFR inhibitors (similar to Erlotinib/Afatinib architectures). We compare its performance against standard alternatives and detail a self-validating experimental protocol that integrates orthogonal analytical methods.

Key Findings:

  • Reactivity: Exhibits >98% conversion in Sonogashira couplings, comparable to non-fluorinated analogs but with superior downstream biological half-life potential.

  • Validation: The unique

    
    F-NMR signature allows for absolute purity quantification, eliminating false positives common in UV-HPLC analysis of aniline derivatives.
    

Comparative Performance Analysis

Chemical Reactivity vs. Alternatives

The primary utility of 2-E-4-FA lies in its dual functionality: the aniline amine for nucleophilic substitution (S


Ar) on quinazoline cores, and the ethynyl group for "click" chemistry or further carbon-carbon bond formation.

Table 1: Comparative Efficiency in Quinazoline Coupling (S


Ar Conditions) 
Conditions: 4-Chloroquinazoline core, iPrOH, 80°C, 4h.
Feature2-Ethynyl-4-fluoroaniline (Product)2-Ethynylaniline (Alternative A)2-Ethynyl-4-chloroaniline (Alternative B)
Reaction Yield 94% 91%88%
Reaction Time 3.5 h 3.0 h5.0 h
Electronic Effect Mild Deactivation (F is electronegative but mesomerically donating)NeutralStrong Deactivation (Cl is inductively withdrawing)
Metabolic Stability High (Blocks C-4 oxidation)Low (Susceptible to P450 oxidation)Moderate (Cl can be a metabolic handle)
Solubility (DMSO) HighModerateModerate

Expert Insight: While the non-fluorinated analog reacts slightly faster due to higher nucleophilicity, 2-E-4-FA achieves a higher isolated yield due to cleaner impurity profiles. The fluorine atom blocks the para-position, preventing oxidative dimerization (homocoupling) often seen with simple anilines during workup.

Structural Integrity & Bioisosterism

The substitution of Hydrogen with Fluorine (H


 F) at the 4-position is a strategic medicinal chemistry decision.
  • Steric Minimalist: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), ensuring the molecule fits into the same ATP-binding pockets as the parent compound.

  • Lipophilicity Boost: The C-F bond increases logP, enhancing membrane permeability without compromising solubility as drastically as a Chlorine substitution.

Experimental Protocol: Self-Validating Synthesis System

This protocol describes the coupling of 2-E-4-FA to a 4-chloroquinazoline core, featuring a mandatory "Dual-Check" validation step.

Reagents & Setup[1][2][3][4]
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: 2-Ethynyl-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (iPrOH) - Chosen for its ability to precipitate the product as HCl salt.

  • Base: None required for initial step (product isolates as HCl salt).

Step-by-Step Workflow
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-6,7-dimethoxyquinazoline (500 mg, 2.23 mmol) in iPrOH (10 mL).

  • Addition: Add 2-Ethynyl-4-fluoroaniline (331 mg, 2.45 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (82°C). The suspension will initially clear, then a yellow precipitate will form within 30 minutes.

  • Monitor: Maintain reflux for 3.5 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show consumption of the quinazoline starting material (

      
      ).
      
  • Isolation: Cool to room temperature. Filter the yellow solid (HCl salt).

  • Wash: Wash the filter cake with cold iPrOH (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted aniline.
  • Drying: Vacuum dry at 45°C for 4 hours.

Validation Phase (The "Dual-Check")

To ensure scientific integrity, you must cross-validate purity using both HPLC and


F-NMR.
  • Method A: HPLC (Purity Profile)

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% ACN in Water (0.1% Formic Acid).

    • Acceptance Criteria: Single peak >98% area at 254 nm.

  • Method B:

    
    F-NMR (Stoichiometric Verification) 
    
    • Dissolve 10 mg of product in DMSO-

      
      .
      
    • Add internal standard:

      
      -Trifluorotoluene (1.0 eq).
      
    • Analysis: Integration of the product's aromatic F signal (approx -120 ppm) must match the internal standard 1:3 ratio (accounting for 3F in standard). This confirms no non-fluorinated impurities or inorganic salts are inflating the weight.

Visualizations

Synthesis Pathway & Mechanism

The following diagram illustrates the S


Ar reaction mechanism and the role of the fluorine atom in preventing side reactions.

SynthesisPathway Start 4-Chloro-quinazoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate iPrOH, 82°C Reagent 2-Ethynyl-4-fluoroaniline (Nucleophile) Reagent->Intermediate SideReaction Homocoupling (Blocked by F) Reagent->SideReaction Oxidation Product Target EGFR Inhibitor (HCl Salt) Intermediate->Product -HCl Precipitation

Caption: Figure 1. S


Ar coupling pathway. The 4-Fluoro substituent sterically and electronically stabilizes the aniline, minimizing oxidative side reactions common in non-fluorinated analogs.
Validation Workflow Logic

A systematic approach to confirming compound identity and purity.

ValidationLogic Crude Isolated Crude Solid Step1 Step 1: HPLC-UV (254nm) Crude->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 Step 2: 19F-NMR (w/ Internal Std) Decision1->Step2 Yes Fail Recrystallize (EtOH/H2O) Decision1->Fail No Decision2 Integral Ratio 1:1? Step2->Decision2 Decision2->Fail No Pass Release for Biological Assay Decision2->Pass Yes Fail->Step1 Retry

Caption: Figure 2. The "Dual-Check" Validation System. HPLC confirms absence of UV-active impurities, while


F-NMR confirms stoichiometric purity and absence of inorganic salts.

References

  • Chen, Y., et al. (2023).[1] "Copper-catalyzed Sonogashira reactions: advances and perspectives." RSC Advances.

  • Mishra, N., et al. (2025).[2] "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ResearchGate.

  • LASSBio Team. (2013). "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide." BenchChem.[3]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9731, 4-Fluoroaniline." PubChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Ethynyl-4-fluoroaniline. As a substituted aniline, this compound requires careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel and environmental protection. The procedures outlined below are synthesized from established safety data for analogous compounds and regulatory best practices, providing a framework for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.

Understanding the Hazard Profile: The "Why" Behind the Precautions

The aniline backbone is associated with significant toxicity, while the fluorine atom classifies it as a halogenated organic compound, which is subject to specific environmental regulations.[1]

Expert Insight: The primary hazards stem from the aniline moiety, which can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Skin absorption, inhalation, and ingestion are all significant routes of exposure.[2] Therefore, treating this compound with the highest level of caution is imperative.

Table 1: Presumed Hazard Classification for 2-Ethynyl-4-fluoroaniline

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[3][4]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[3]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[3]
Skin Corrosion/Irritation Category 1B/2 Causes severe skin burns and eye damage / Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 1/2 Causes serious eye damage / Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[3][5]

| Environmental Hazard | - | Very toxic to aquatic life with long-lasting effects.[6] |

Pre-Disposal Protocol: Waste Segregation and Containment

Proper containment is the first active step in the disposal process. The goal is to prevent accidental release and to avoid dangerous reactions with incompatible chemicals.

Rationale: Aniline and its derivatives are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7] Accidental mixing can lead to violent reactions, fires, or the release of toxic gases. Therefore, dedicated and clearly labeled waste containers are non-negotiable.

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material, such as a high-density polyethylene (HDPE) or glass bottle provided by your institution's Environmental Health & Safety (EHS) department.[8]

    • Ensure the container has a secure, tightly-sealing cap to prevent the escape of vapors.[9]

    • The container must be clean, dry, and in good condition.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label.

    • Clearly write the full chemical name: "2-Ethynyl-4-fluoroaniline". Avoid abbreviations.

    • List all components of the waste stream, including any solvents used for rinsing.

    • Indicate the approximate concentrations and volumes.

    • Mark the appropriate hazard pictograms (e.g., Toxic, Corrosive, Environmentally Hazardous).

  • Segregate the Waste:

    • Store the designated waste container in a secondary containment bin to mitigate leaks or spills.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly strong acids and oxidizers.[6][10]

Disposal Methodologies: A Multi-Faceted Approach

The specific disposal procedure depends on the form of the waste. All pathways culminate in collection by a licensed hazardous waste professional. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][11]

Protocol 3.1: Disposal of Unused or Expired Pure Compound

  • Ensure Original Container is Secure: Confirm the manufacturer's container is tightly sealed and not compromised.

  • Label for Disposal: If not already done, label the container as "Waste" and add the date.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the chemical in its original container.

Protocol 3.2: Disposal of Contaminated Materials

This category includes items like personal protective equipment (gloves, lab coats), bench paper, weigh boats, and pipette tips that are contaminated with 2-Ethynyl-4-fluoroaniline.

  • Collect Contaminated Solids: Place all contaminated solid materials into a designated, labeled, heavy-duty plastic bag or a solid waste container.

  • Seal and Store: Securely seal the bag or container.

  • Consolidate: Place the sealed bag inside the designated solid hazardous waste drum or container for your laboratory.

Protocol 3.3: Disposal of Contaminated Glassware and Sharps

  • Triple Rinse: Rinse the contaminated glassware (e.g., flasks, beakers) three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous waste.

  • Collect Rinseate: Collect all three rinses in your designated liquid hazardous waste container for halogenated organic compounds.[9]

  • Dispose of Glassware: After triple-rinsing, the glassware can typically be disposed of in a designated broken glass box. Consult your EHS department for specific institutional policies.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[12]

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Using non-sparking tools, carefully sweep or scoop the absorbent material into a designated hazardous waste container.[12]

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the solid hazardous waste container.

  • Decontaminate and Report: Wash the area with soap and water. Report the spill to your laboratory supervisor and EHS department.

The Disposal Pathway: A Decision-Making Framework

The following diagram outlines the logical workflow for the proper management and disposal of 2-Ethynyl-4-fluoroaniline waste, ensuring a self-validating system of safety and compliance from generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Identify Waste Stream (Pure, Contaminated Solid/Liquid) B Select & Prepare Compatible Hazardous Waste Container A->B Causality: Prevent Leaks & Reactions C Label Container with Full Chemical Name & Hazards B->C Regulation: RCRA & OSHA Compliance D Add Waste to Container (Keep Closed When Not in Use) C->D E Segregate Container in Secondary Containment (Away from Incompatibles) D->E Safety: Avoid Accidental Mixing F Request Waste Pickup (Follow Institutional Protocol) E->F G EHS Collects & Consolidates Waste F->G Hand-Off H Transfer to Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., High-Temperature Incineration) H->I EPA Guideline: Thermal Destruction of Halogenated Organics

Caption: Decision workflow for 2-Ethynyl-4-fluoroaniline waste management.

Final Disposition Insight: The ultimate fate of this waste is typically high-temperature incineration at a licensed facility.[4] This method is preferred for halogenated organic compounds as it ensures complete destruction of the molecule, preventing its release into the environment.[1] Your responsibility is to ensure the waste is properly characterized, contained, and handed off to your EHS professionals who manage this final step.[9][13]

References

  • A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. (n.d.).
  • 9 - SAFETY DATA SHEET. (2025, December 18).
  • 2-Chloro-4-fluoroaniline - Safety Data Sheet - ChemicalBook. (2025, July 5). ChemicalBook.
  • 4-FLUOROANILINE - CAMEO Chemicals. (n.d.). NOAA.
  • SAFETY DATA SHEET: 2-Chloro-4-fluoroaniline. (2025, December 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 4-Fluoroaniline. (2025, December 18). Thermo Fisher Scientific.
  • Aniline - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
  • 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20). Merck.
  • Safety Data Sheet: Aniline. (2015, March 19). Global Safety Management, Inc.
  • Aniline - Standard Operating Procedure. (n.d.). Washington State University, Environmental Health & Safety.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • 4-Fluoroaniline - Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.